molecular formula C16H21NO B15554630 2-Heptyl-4-quinolone-13C6

2-Heptyl-4-quinolone-13C6

Cat. No.: B15554630
M. Wt: 249.30 g/mol
InChI Key: UYRHHBXYXSYGHA-VUZSSQIGSA-N
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Description

2-Heptyl-4-quinolone-13C6 is a useful research compound. Its molecular formula is C16H21NO and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21NO

Molecular Weight

249.30 g/mol

IUPAC Name

2-heptyl-1H-quinolin-4-one

InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)/i7+1,8+1,10+1,11+1,14+1,15+1

InChI Key

UYRHHBXYXSYGHA-VUZSSQIGSA-N

Origin of Product

United States

Foundational & Exploratory

The Analytical Standard for Quorum Sensing Research: A Technical Guide to 2-Heptyl-4-quinolone-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Heptyl-4-quinolone-¹³C₆, a critical tool for the accurate quantification of the bacterial signaling molecule 2-Heptyl-4-quinolone (HHQ). Given the pivotal role of HHQ in the quorum sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa, precise measurement is essential for research into bacterial pathogenesis, virulence factor expression, and the development of novel anti-infective therapies. This document details the physicochemical properties of the stable isotope-labeled standard, its role in the PQS signaling pathway, and comprehensive experimental protocols for its application.

Introduction to 2-Heptyl-4-quinolone (HHQ) and its ¹³C₆-Labeled Analog

2-Heptyl-4-quinolone, also known as HHQ, is a key signaling molecule within the Pseudomonas aeruginosa quorum sensing network. It serves as the direct precursor to the potent signaling molecule 2-heptyl-3-hydroxy-4-quinolone, famously known as the Pseudomonas Quinolone Signal (PQS).[1][2] The PQS system is a central regulator of virulence, controlling the expression of numerous genes involved in biofilm formation, swarming motility, and the production of virulence factors like elastase and pyocyanin.[3][4]

Given its biological significance, the accurate quantification of HHQ in complex matrices such as bacterial cultures, biofilms, and clinical samples is a primary objective for researchers.[5][6] However, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be subject to variability from sample preparation and matrix effects.[7] To correct for these potential inaccuracies, a stable isotope-labeled internal standard is employed.

2-Heptyl-4-quinolone-¹³C₆ serves this purpose.[8] It is chemically identical to HHQ, except that six carbon atoms in its quinolone ring have been replaced with the heavy isotope ¹³C. This mass difference allows it to be distinguished from the native HHQ by a mass spectrometer, while its identical chemical behavior ensures that it experiences the same losses during sample extraction and exhibits the same response to ionization.[7][9] By adding a known quantity of the ¹³C₆-labeled standard to a sample, the ratio of the native analyte to the standard can be used to calculate the absolute concentration of HHQ with high precision and accuracy.

Physicochemical Data

Property2-Heptyl-4-quinolone (HHQ)2-Heptyl-4-quinolone-¹³C₆
Synonyms HHQHHQ-¹³C₆
CAS Number 40522-35-4Not publicly listed
Chemical Formula C₁₆H₂₁NO¹³C₆C₁₀H₂₁NO
Average Molecular Weight ~243.34 g/mol [11]~249.34 g/mol
Monoisotopic Molecular Weight ~243.16 g/mol [12]~249.18 g/mol
Primary Application Bacterial signaling moleculeInternal standard for mass spectrometry[8]
Storage Conditions -20°C (1 year) or -80°C (2 years)[10]-20°C or -80°C

Biological Context: The PQS Biosynthesis Pathway

HHQ is an integral component of the PQS quorum sensing system in Pseudomonas aeruginosa. Its synthesis begins with anthranilic acid, a product of the chorismate pathway. The pqsABCDE operon encodes the enzymes necessary for HHQ biosynthesis.[1][13] HHQ is then converted to the more active PQS molecule by the monooxygenase PqsH. Both HHQ and PQS can activate the transcriptional regulator PqsR, which in turn upregulates the pqsABCDE operon, creating a positive feedback loop that amplifies signal production.[13]

PQS_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate phnAB PqsA PqsA Anthranilate->PqsA PqsBCD PqsBCD PqsA->PqsBCD Anthraniloyl-CoA HHQ 2-Heptyl-4-quinolone (HHQ) PqsBCD->HHQ PqsH PqsH (Monooxygenase) HHQ->PqsH PqsR PqsR (Transcriptional Regulator) HHQ->PqsR Activates PQS 2-Heptyl-3-hydroxy-4-quinolone (PQS) PqsH->PQS PQS->PqsR Activates pqsABCDE pqsABCDE operon PqsR->pqsABCDE Induces Virulence Virulence Factor Genes (e.g., lasB, phn, rhl) PqsR->Virulence Induces

Caption: PQS Biosynthesis and Regulation Pathway in P. aeruginosa.

Experimental Protocols

The primary use of 2-Heptyl-4-quinolone-¹³C₆ is in quantitative analysis using LC-MS/MS. Below is a representative protocol for the extraction and quantification of HHQ from a P. aeruginosa bacterial culture supernatant.

Extraction of HHQ from Bacterial Culture Supernatant

This protocol is adapted from methodologies described for the analysis of alkylquinolones.[14][15]

Materials:

  • P. aeruginosa culture grown to the desired cell density (e.g., stationary phase).

  • 2-Heptyl-4-quinolone-¹³C₆ internal standard solution (e.g., 1 mg/mL in methanol, to be diluted).

  • Ethyl acetate (B1210297), HPLC grade.

  • Methanol, HPLC grade.

  • 0.1 N Formic Acid.

  • Centrifuge tubes (glass or solvent-resistant polypropylene).

  • Centrifuge capable of >4,000 x g.

  • Nitrogen gas evaporator or vacuum concentrator.

  • Vortex mixer.

Procedure:

  • Sample Collection: Collect 1 mL of the bacterial culture in a microcentrifuge tube.

  • Cell Removal: Centrifuge the culture at 13,000 x g for 5 minutes to pellet the bacterial cells.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 15 mL glass tube.

  • Internal Standard Spiking: Add a precise volume of a diluted 2-Heptyl-4-quinolone-¹³C₆ working solution to the supernatant. A final concentration of 100-500 nmol/L is typical, but should be optimized for the expected concentration range of native HHQ.

  • Liquid-Liquid Extraction:

    • Add 3 volumes of ethyl acetate to the supernatant (e.g., 3 mL of ethyl acetate for 1 mL of supernatant).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Solvent Collection: Carefully collect the upper organic (ethyl acetate) layer and transfer it to a new clean glass tube.

  • Repeat Extraction: Repeat the extraction (step 5 & 6) on the remaining aqueous layer one more time to maximize recovery, pooling the organic layers.

  • Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis. Vortex briefly to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample at 13,000 x g for 5 minutes to pellet any insoluble debris before transferring the supernatant to an LC autosampler vial.

LC-MS/MS Quantification

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Typical LC Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid

  • Gradient: A linear gradient from 10% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 - 10 µL.

Typical MS/MS Conditions (Positive ESI Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • HHQ (Native): Precursor ion [M+H]⁺ m/z 244.2 → Product ion m/z 159.1 (This corresponds to the quinolone core after loss of the heptyl chain).

    • HHQ-¹³C₆ (Internal Standard): Precursor ion [M+H]⁺ m/z 250.2 → Product ion m/z 165.1.

  • Note: Specific collision energies and other source parameters must be optimized for the specific instrument used.

Workflow and Data Analysis Visualization

The overall process from sample preparation to data analysis is a critical workflow for researchers.

aql_quant_workflow sample Bacterial Culture Supernatant spike Spike with HHQ-¹³C₆ Internal Standard sample->spike extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms UHPLC-MS/MS Analysis (MRM) reconstitute->lcms data Data Processing lcms->data Peak Area Ratios (HHQ / HHQ-¹³C₆) result Absolute HHQ Concentration data->result Calibration Curve

Caption: Experimental workflow for HHQ quantification using a ¹³C-labeled standard.

Data Analysis:

  • Peak Integration: Integrate the chromatographic peak areas for both the native HHQ and the HHQ-¹³C₆ internal standard MRM transitions.

  • Ratio Calculation: Calculate the ratio of the peak area of native HHQ to the peak area of the internal standard.

  • Calibration Curve: Prepare a set of calibration standards with known concentrations of native HHQ and a constant concentration of the internal standard. Process these standards alongside the unknown samples. Plot the peak area ratio (Analyte/IS) against the known concentration of the analyte to generate a calibration curve.

  • Quantification: Determine the concentration of HHQ in the unknown samples by interpolating their peak area ratios onto the linear regression line of the calibration curve.

By providing a robust method for quantification, 2-Heptyl-4-quinolone-¹³C₆ is an indispensable tool for researchers investigating the complex world of bacterial communication and developing strategies to disrupt it.

References

Unraveling the Mass of Isotopically Labeled 2-Heptyl-4-quinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed breakdown of the molecular weight of 2-Heptyl-4-quinolone-13C6, a critical isotopically labeled analog of the bacterial signaling molecule 2-Heptyl-4-quinolone (HHQ). This information is paramount for researchers in microbiology, drug discovery, and metabolomics who utilize stable isotope labeling for quantitative analysis and metabolic flux studies.

Core Data Summary

The precise mass of molecules is fundamental for mass spectrometry-based quantification and identification. The incorporation of six Carbon-13 (¹³C) atoms into the 2-Heptyl-4-quinolone structure significantly increases its molecular weight, enabling its differentiation from the naturally abundant (predominantly ¹²C) form. The calculated molecular weights are presented below for direct comparison.

CompoundChemical FormulaMolecular Weight ( g/mol )Notes
2-Heptyl-4-quinoloneC₁₆H₂₁NO243.34[1][2]Standard, unlabeled compound.
Carbon-12¹²C12.000000000By definition of the atomic mass unit.
Carbon-13¹³C13.003354835[3]Stable isotope of carbon.
This compound ¹³C₆C₁₀H₂₁NO 249.36012901 Calculated value.

Methodology for Molecular Weight Calculation

The molecular weight of the ¹³C-labeled compound was determined through a standard isotopic substitution calculation.

Experimental Protocol: Calculation of this compound Molecular Weight

  • Establish the Base Molecular Weight: The molecular weight of the unlabeled 2-Heptyl-4-quinolone, with the chemical formula C₁₆H₂₁NO, is 243.34 g/mol .[1][2]

  • Determine the Mass Difference of Carbon Isotopes:

    • The mass of a single Carbon-12 atom is defined as exactly 12 atomic mass units (amu).

    • The mass of a single Carbon-13 atom is 13.003354835 amu.[3]

    • The mass difference per atom is: 13.003354835 amu - 12.000000000 amu = 1.003354835 amu.

  • Calculate the Total Mass Increase: For the this compound isotopologue, six Carbon-12 atoms are replaced by six Carbon-13 atoms.

    • Total mass increase = 6 * 1.003354835 amu = 6.02012901 amu.

  • Calculate the Final Molecular Weight: The mass of the six ¹³C atoms is added to the original molecular weight, after subtracting the mass of the six original ¹²C atoms.

    • Molecular Weight of this compound = 243.34 g/mol - (6 * 12.000000000 g/mol ) + (6 * 13.003354835 g/mol )

    • Molecular Weight of this compound = 249.36012901 g/mol

Logical Relationship Diagram

The following diagram illustrates the straightforward logical flow of the molecular weight calculation.

A Start: Molecular Weight of 2-Heptyl-4-quinolone (243.34 g/mol) B Subtract Mass of 6 Carbon-12 atoms (6 * 12.0000) A->B C Add Mass of 6 Carbon-13 atoms (6 * 13.00335) B->C D Result: Molecular Weight of This compound (249.36 g/mol) C->D

Caption: Calculation workflow for the molecular weight of this compound.

References

Synthesis of 2-Heptyl-4-quinolone-13C6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Heptyl-4-quinolone-13C6, a crucial isotopically labeled internal standard for the study of quorum sensing in Pseudomonas aeruginosa. 2-Heptyl-4-quinolone (HHQ) is a key precursor to the Pseudomonas quinolone signal (PQS), a signaling molecule that regulates virulence factor expression and biofilm formation. The 13C6-labeled variant is instrumental in quantitative mass spectrometry-based studies of this signaling pathway.

Synthetic Pathway Overview

The most common and effective method for synthesizing 2-alkyl-4-quinolones is the Conrad-Limpach reaction. This two-step process involves the condensation of an aniline (B41778) with a β-ketoester, followed by a thermal cyclization to form the quinolone ring system.

For the synthesis of this compound, the isotopic labels are introduced through the use of commercially available Anthranilic acid-(phenyl-13C6). This labeled precursor is reacted with ethyl 3-oxodecanoate (B1261010). The initial reaction forms a Schiff base intermediate, which then undergoes a high-temperature intramolecular cyclization to yield the desired labeled quinolone.

Synthesis_of_2_Heptyl_4_quinolone_13C6 cluster_reactants Reactants cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Thermal Cyclization A Anthranilic acid-(phenyl-13C6) C Schiff Base Intermediate A->C Condensation B Ethyl 3-oxodecanoate B->C D This compound C->D High Temperature (e.g., 250 °C in Dowtherm A)

Synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established Conrad-Limpach synthesis procedures for 2-alkyl-4-quinolones.

Step 1: Condensation of Anthranilic acid-(phenyl-13C6) and Ethyl 3-oxodecanoate
  • Reagents and Equipment:

    • Anthranilic acid-(phenyl-13C6)

    • Ethyl 3-oxodecanoate

    • Toluene (B28343) (anhydrous)

    • p-Toluenesulfonic acid (catalytic amount)

    • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask, add Anthranilic acid-(phenyl-13C6) (1.0 eq), ethyl 3-oxodecanoate (1.05 eq), and anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Fit the flask with a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction by observing the collection of water in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC or LC-MS analysis, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure to yield the crude Schiff base intermediate. This intermediate is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound
  • Reagents and Equipment:

    • Crude Schiff base intermediate from Step 1

    • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

    • High-temperature reaction vessel

    • Heating mantle with a temperature controller

    • Stirring apparatus

  • Procedure:

    • Add the crude Schiff base intermediate to a high-temperature reaction vessel containing a high-boiling point solvent such as Dowtherm A.

    • Heat the mixture to approximately 250 °C with stirring.

    • Maintain this temperature for the duration of the reaction, which can be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If the product remains in solution, it can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Quantitative Data

The following table summarizes typical quantitative data for the Conrad-Limpach synthesis of 2-alkyl-4-quinolones. Please note that yields can vary depending on the specific substrates and reaction conditions.

ParameterValueReference
Yield of Schiff Base Intermediate Typically high, often used crude[1]
Yield of Thermal Cyclization Can be up to 95% with an inert, high-boiling solvent[2]
Overall Yield Variable, reported yields for similar syntheses range from moderate to good[1][2]
Purity High purity can be achieved after purification by recrystallization or column chromatography

Biological Context: The Pseudomonas Quinolone Signal (PQS) Pathway

2-Heptyl-4-quinolone (HHQ) is a crucial molecule in the quorum-sensing network of Pseudomonas aeruginosa. It serves as the direct precursor to 2-heptyl-3-hydroxy-4-quinolone, also known as the Pseudomonas Quinolone Signal (PQS). The biosynthesis of HHQ is orchestrated by the products of the pqsABCDE operon, which utilize anthranilate as a starting material.[3] HHQ can then be converted to PQS by the monooxygenase PqsH.[4] Both HHQ and PQS can activate the transcriptional regulator PqsR (also known as MvfR), which in turn upregulates the expression of the pqs operon, creating a positive feedback loop.[5] PqsR also controls the expression of numerous virulence factors, making this pathway a key target for anti-virulence therapies.

PQS_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_regulation Regulation Anthranilate Anthranilate pqsA PqsA Anthranilate->pqsA Activation pqsBCD PqsB, C, D pqsA->pqsBCD Intermediate HHQ 2-Heptyl-4-quinolone (HHQ) pqsBCD->HHQ Synthesis pqsH PqsH HHQ->pqsH Substrate PqsR PqsR (MvfR) Transcriptional Regulator HHQ->PqsR Activation PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS Conversion PQS->PqsR Activation pqsOperon pqsABCDE Operon PqsR->pqsOperon Positive Feedback (Upregulation) Virulence Virulence Factor Genes PqsR->Virulence Upregulation

The PQS quorum-sensing pathway in P. aeruginosa.

References

A Technical Guide to 2-Heptyl-4-quinolone-¹³C₆: A Tool for Advancing Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Heptyl-4-quinolone-¹³C₆, a stable isotope-labeled internal standard crucial for the accurate quantification of the bacterial signaling molecule 2-heptyl-4-quinolone (HHQ). HHQ is a key precursor in the Pseudomonas aeruginosa quorum sensing (QS) signaling cascade, a communication system that regulates virulence and biofilm formation. Understanding and accurately measuring HHQ is paramount for developing novel anti-infective therapies that target QS pathways.

Commercial Availability and Physicochemical Properties

2-Heptyl-4-quinolone-¹³C₆ is available from commercial suppliers, with MedChemExpress being a notable source. This isotopically labeled compound is essential for use as an internal standard in mass spectrometry-based quantification, allowing for precise measurement of its unlabeled analogue in complex biological matrices.

Table 1: Quantitative Data for 2-Heptyl-4-quinolone-¹³C₆

ParameterValueSource
Supplier MedChemExpress[1]
Catalog Number HY-129503S[1]
Molecular Formula C₁₀¹³C₆H₂₁NO[1]
Molecular Weight 249.3 g/mol [1]
Purity ≥98% (Assumed)¹-
Isotopic Enrichment ≥99 atom % ¹³C (Assumed)¹-
Appearance Solid-
Storage Store at -20°C for short term, -80°C for long term.[1]

¹Note: Exact purity and isotopic enrichment are lot-specific and should be confirmed by consulting the Certificate of Analysis provided by the supplier.

The Role of 2-Heptyl-4-quinolone (HHQ) in Pseudomonas aeruginosa Quorum Sensing

2-Heptyl-4-quinolone (HHQ) is a central molecule in the Pseudomonas quinolone signal (PQS) pathway. It serves as the direct precursor to 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), a potent signaling molecule that regulates the expression of numerous virulence factors.[2] The biosynthesis of HHQ is governed by the pqsABCDE operon. The PqsR transcriptional regulator, upon binding HHQ or PQS, activates this operon, creating a positive feedback loop.[2] The conversion of HHQ to the more active PQS is catalyzed by the monooxygenase PqsH.[2] This signaling cascade is intricately linked with other QS systems in P. aeruginosa, such as the las and rhl systems, forming a complex regulatory network that controls the pathogen's virulence and behavior.[3]

PQS_Signaling_Pathway Pseudomonas aeruginosa Quorum Sensing (PQS) Pathway cluster_synthesis HHQ and PQS Biosynthesis cluster_regulation Transcriptional Regulation cluster_external Inter-system Crosstalk pqsABCDE pqsABCDE operon PqsA_D PqsA-D enzymes pqsABCDE->PqsA_D expression HHQ 2-Heptyl-4-quinolone (HHQ) PqsA_D->HHQ synthesis PQS 2-Heptyl-3-hydroxy-4-quinolone (PQS) HHQ->PQS conversion PqsR PqsR (MvfR) Transcriptional Regulator HHQ->PqsR binds PqsH PqsH monooxygenase PqsH->PQS PQS->PqsR binds (higher affinity) RhlR RhlR PQS->RhlR modulates PqsR->pqsABCDE activates transcription Virulence_Genes Virulence Factor Genes (e.g., lasB, phnAB) PqsR->Virulence_Genes regulates expression LasR LasR LasR->PqsR activates

Caption: The PQS signaling pathway in Pseudomonas aeruginosa.

Experimental Protocols

The primary application of 2-Heptyl-4-quinolone-¹³C₆ is as an internal standard for the accurate quantification of endogenous HHQ from biological samples, such as bacterial cultures or infected tissues, using liquid chromatography-mass spectrometry (LC-MS). The following is a representative protocol adapted from the principles of stable isotope dilution assays for quinolone quantification.[4]

Quantification of HHQ from P. aeruginosa Culture Supernatants by LC-MS

1. Sample Preparation and Extraction:

  • Culture Growth: Grow P. aeruginosa strains in a suitable liquid medium (e.g., Luria-Bertani broth or a minimal medium) to the desired growth phase (typically stationary phase for maximal quinolone production).

  • Internal Standard Spiking: To a defined volume of bacterial culture supernatant (e.g., 1 mL), add a known amount of 2-Heptyl-4-quinolone-¹³C₆ solution in a solvent miscible with the culture medium (e.g., methanol (B129727) or acetonitrile) to a final concentration within the linear range of the assay (e.g., 100 ng/mL).

  • Solvent Extraction:

    • Acidify the sample with an appropriate acid (e.g., formic acid or acetic acid) to a pH of approximately 3-4 to protonate the quinolones.

    • Perform a liquid-liquid extraction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

    • Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.

    • Carefully collect the organic (upper) layer containing the quinolones.

    • Repeat the extraction process on the aqueous layer to ensure complete recovery.

  • Solvent Evaporation and Reconstitution:

    • Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase of the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer the sample to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analytes. For example, starting at 30% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 30% B.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Method: Multiple Reaction Monitoring (MRM).

      • MRM Transition for HHQ: Monitor the transition from the precursor ion (m/z of protonated HHQ) to a specific product ion.

      • MRM Transition for 2-Heptyl-4-quinolone-¹³C₆: Monitor the transition from the precursor ion (m/z of the protonated ¹³C₆-labeled HHQ, which will be 6 Da higher than the unlabeled HHQ) to its corresponding product ion.

  • Quantification:

    • Generate a calibration curve using known concentrations of unlabeled HHQ standard spiked with the same constant concentration of the ¹³C₆-labeled internal standard.

    • Plot the ratio of the peak area of the unlabeled HHQ to the peak area of the ¹³C₆-labeled internal standard against the concentration of the HHQ standard.

    • Determine the concentration of HHQ in the unknown samples by interpolating their peak area ratios on the calibration curve.

LCMS_Workflow Experimental Workflow for HHQ Quantification start Start: P. aeruginosa Culture supernatant Harvest Supernatant start->supernatant spike Spike with 2-Heptyl-4-quinolone-¹³C₆ (Internal Standard) supernatant->spike extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quantify Quantification using Calibration Curve lcms->quantify end End: HHQ Concentration quantify->end

Caption: A generalized workflow for the quantification of HHQ.

Conclusion

2-Heptyl-4-quinolone-¹³C₆ is an indispensable tool for researchers investigating the intricate world of bacterial communication. Its use as an internal standard enables the highly accurate and precise quantification of HHQ, providing reliable data to unravel the complexities of the PQS quorum sensing system. This, in turn, facilitates the discovery and development of novel therapeutic strategies aimed at disarming pathogens like Pseudomonas aeruginosa by disrupting their cell-to-cell communication networks.

References

The Pivotal Role of 4-Hydroxy-2-Heptylquinoline (HHQ) in Pseudomonas aeruginosa Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the function of 4-hydroxy-2-heptylquinoline (HHQ) in the intricate quorum sensing (QS) network of Pseudomonas aeruginosa. As a key signaling molecule and a direct precursor to the more widely known Pseudomonas Quinolone Signal (PQS), HHQ plays a critical role in regulating virulence gene expression and biofilm formation. This document details the biosynthesis of HHQ, its interaction with the transcriptional regulator PqsR (MvfR), its own signaling capabilities, and its position within the hierarchical QS cascade. Furthermore, this guide presents quantitative data on HHQ production and activity, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field of antibacterial drug development.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen renowned for its metabolic versatility and its capacity to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] A key aspect of its pathogenicity is its sophisticated cell-to-cell communication system, known as quorum sensing (QS), which allows the bacterial population to coordinate gene expression in a density-dependent manner.[2] This coordinated action leads to the production of a wide array of virulence factors and the formation of antibiotic-resistant biofilms.[1][2]

While the N-acyl-homoserine lactone (AHL)-based las and rhl systems are well-characterized components of the P. aeruginosa QS network, a third system, mediated by 2-alkyl-4(1H)-quinolones (AQs), has emerged as a crucial player.[3] This system revolves around the transcriptional regulator PqsR (also known as MvfR) and its signaling molecules, including 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its immediate precursor, 4-hydroxy-2-heptylquinoline (HHQ).[3][4]

Initially considered solely an intermediate in PQS biosynthesis, HHQ is now recognized as a signaling molecule in its own right.[5][6] It can be released by bacterial cells and taken up by others, where it is converted to PQS, suggesting its role as an intercellular messenger.[6] Moreover, HHQ itself can bind to and activate PqsR, thereby initiating a positive feedback loop that amplifies AQ signaling.[4][7] This guide delves into the multifaceted role of HHQ, providing a detailed technical overview of its biochemistry, regulation, and methods for its investigation.

HHQ Biosynthesis and Chemical Structure

The biosynthesis of HHQ is orchestrated by the products of the pqsABCDE operon.[4] The pathway begins with anthranilic acid, which is activated by PqsA to anthraniloyl-CoA.[4] Subsequent steps, involving PqsB, PqsC, and PqsD, lead to the condensation of anthraniloyl-CoA with a fatty acid precursor to generate HHQ.[8] PqsE, while part of the operon, is not directly involved in HHQ synthesis but plays a regulatory role downstream.[4]

Chemically, HHQ is a 4-hydroxy-2-heptylquinoline. Its structure is foundational for the production of PQS, which is formed through the hydroxylation of HHQ at the 3-position by the monooxygenase PqsH.[4]

The Role of HHQ in Quorum Sensing

HHQ's role in the P. aeruginosa QS network is multifaceted, acting as both a precursor to PQS and as an independent signaling molecule.

Precursor to the Pseudomonas Quinolone Signal (PQS)

HHQ is the direct precursor to PQS, a potent activator of the PqsR receptor.[4] The conversion of HHQ to PQS is catalyzed by the FAD-dependent monooxygenase PqsH.[4] This conversion is a critical regulatory checkpoint, as the transcription of pqsH is under the control of the las QS system, thus integrating AQ signaling with the broader QS network.[4] While HHQ can diffuse passively across the cell membrane, the more hydrophobic PQS is often transported via outer membrane vesicles (OMVs).[9]

A Signaling Molecule in its Own Right

HHQ can directly interact with and activate the LysR-type transcriptional regulator PqsR.[4] PqsR has two primary ligands: PQS and HHQ.[4] Upon binding of either ligand, PqsR activates the transcription of the pqsABCDE operon, creating a positive auto-regulatory loop that amplifies the production of AQs.[4][10] This autoinduction is a hallmark of QS systems.[6]

While both HHQ and PQS can activate PqsR, PQS does so with significantly higher potency. Studies have shown that PQS is approximately 100-fold more active than HHQ in promoting PqsR-dependent gene expression.[4][7]

Interspecies and Interkingdom Signaling

Recent evidence suggests that HHQ and its analogs may play a role in communication beyond a single species. HHQ has been shown to modulate phenotypes in other bacteria and even in the eukaryotic yeast Candida albicans.[9] Furthermore, both HHQ and PQS have been demonstrated to suppress host innate immune responses, highlighting their importance in the host-pathogen interaction.[11]

Quantitative Data on HHQ

The following tables summarize key quantitative data related to HHQ production and activity, providing a valuable reference for experimental design and data interpretation.

ParameterValueOrganism/SystemReference(s)
EC50 for pqsA promoter activation ~10 µMP. aeruginosa ΔpqsA CTX::pqsA'-lux[10]
PQS EC50 for pqsA promoter activation ~0.1 µMP. aeruginosa ΔpqsA CTX::pqsA'-lux[10]
Typical Concentration in Culture 1-100 nMP. aeruginosa PAO1[12]
Concentration in Biofilms Variably distributed, can reach high local concentrationsP. aeruginosa[5]

Table 1: Biological Activity and Production Levels of HHQ.

LigandReceptorBinding Affinity (Kd)MethodReference(s)
HHQPqsRLower affinity than PQSPhotoaffinity Probes[7]
PQSPqsRHigher affinity than HHQPhotoaffinity Probes, In vivo activity assays[4][7]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of HHQ.

Extraction and Quantification of HHQ from Bacterial Cultures

Objective: To extract and quantify HHQ from the supernatant of P. aeruginosa cultures.

Methodology Overview: This protocol is based on liquid-liquid extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol:

  • Culture Growth: Grow P. aeruginosa strains in a suitable medium (e.g., Luria-Bertani broth) to the desired growth phase (e.g., stationary phase, when AQ production is typically maximal).

  • Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes). Carefully collect the supernatant.

  • Extraction:

    • Acidify the supernatant to a pH of approximately 3-4 with an acid such as HCl.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Vortex vigorously and allow the phases to separate.

    • Collect the organic (upper) phase containing the AQs. Repeat the extraction for a more complete recovery.

  • Drying and Reconstitution: Evaporate the pooled organic phases to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

    • Detect and quantify HHQ using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for HHQ should be used for quantification.

    • Generate a standard curve using pure HHQ of known concentrations to accurately quantify the amount in the samples.

Measurement of PqsR Activation using a pqsA'-lux Reporter Assay

Objective: To determine the ability of HHQ and other compounds to activate the PqsR-dependent transcription of the pqsA promoter.

Methodology Overview: This assay utilizes a reporter strain of P. aeruginosa that is deficient in AQ production (e.g., a ΔpqsA mutant) and contains a transcriptional fusion of the pqsA promoter to a luciferase (lux) operon integrated into the chromosome. Activation of PqsR by a ligand will drive the expression of luciferase, resulting in a measurable light output.

Protocol:

  • Reporter Strain Growth: Grow the P. aeruginosa ΔpqsA CTX::pqsA'-lux reporter strain overnight in a suitable medium.

  • Assay Preparation: Dilute the overnight culture into fresh medium to a starting OD600 of approximately 0.05.

  • Compound Addition: Add the test compounds (e.g., synthetic HHQ at various concentrations) to the wells of a microtiter plate. Include appropriate controls such as a vehicle control (e.g., DMSO) and a positive control (e.g., PQS).

  • Inoculation: Add the diluted reporter strain to the wells containing the test compounds.

  • Incubation: Incubate the microtiter plate at 37°C with shaking for a defined period (e.g., 6-8 hours) to allow for cell growth and reporter gene expression.

  • Measurement: Measure the luminescence and the optical density (OD600) of each well using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the cell density (luminescence/OD600) to account for any effects of the compounds on bacterial growth. Plot the normalized luminescence against the concentration of the test compound to determine the EC50 value.

Visualizing HHQ in the Quorum Sensing Network

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to HHQ.

HHQ Biosynthesis and Signaling Pathway

Caption: HHQ biosynthesis from anthranilic acid and its role in activating PqsR.

Experimental Workflow for HHQ Quantification and Activity Assay

HHQ_Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. P. aeruginosa Culture B 2. Centrifugation A->B C 3. Supernatant Collection B->C D 4. Liquid-Liquid Extraction (Ethyl Acetate) C->D E 5. Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis E->F H 6. pqsA'-lux Reporter Assay E->H G 7. Quantification of HHQ F->G I 7. Measurement of Luminescence H->I

Caption: Workflow for HHQ extraction, quantification, and bioactivity assessment.

Conclusion and Future Directions

4-hydroxy-2-heptylquinoline is far more than a mere biosynthetic intermediate; it is a crucial signaling molecule in the Pseudomonas aeruginosa quorum sensing network. Its ability to act as a diffusible intercellular messenger and to directly, albeit less potently than PQS, activate the transcriptional regulator PqsR underscores its significance in the coordination of virulence. The intricate regulation of HHQ synthesis and its conversion to PQS provides multiple potential targets for the development of novel anti-infective strategies.

Future research should focus on obtaining more precise quantitative data on the binding kinetics of HHQ with PqsR, which could be achieved using techniques like isothermal titration calorimetry. Furthermore, elucidating the specific roles of HHQ in polymicrobial environments and its precise mechanisms of interaction with host cells will provide a more complete picture of its biological functions. A deeper understanding of the HHQ signaling system will undoubtedly pave the way for innovative therapeutic interventions aimed at disarming this formidable pathogen by disrupting its communication networks.

References

The Role of 2-Heptyl-4-quinolone (HHQ) as a Precursor to the Pseudomonas Quinolone Signal (PQS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 2-heptyl-4-quinolone (HHQ) as the direct precursor to the Pseudomonas aeruginosa quorum sensing (QS) signal molecule, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS). This document provides a comprehensive overview of the PQS signaling pathway, the enzymatic synthesis of HHQ and its subsequent conversion to PQS, and detailed experimental methodologies for the study of these processes. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of microbiology, infectious disease, and the development of novel antimicrobial therapeutics targeting bacterial communication.

The PQS Quorum Sensing System: A Hierarchical Network

Pseudomonas aeruginosa, a versatile and opportunistic human pathogen, utilizes a complex and hierarchical quorum sensing (QS) network to coordinate the expression of virulence factors and facilitate biofilm formation.[1][2][3] This intricate communication system relies on the production and detection of small signaling molecules. Among these, the PQS system, which is interconnected with the las and rhl acyl-homoserine lactone (AHL) systems, plays a pivotal role in regulating the pathogenicity of this bacterium.[1][3]

The key signaling molecules of the PQS system are HHQ and PQS. Both molecules are capable of binding to the LysR-type transcriptional regulator PqsR (also known as MvfR), which in turn activates the transcription of the pqsABCDE operon, creating a positive feedback loop.[4][5] This activation leads to the increased production of enzymes responsible for the synthesis of 2-alkyl-4-quinolones (AQs), including HHQ itself.

PQS_Signaling_Pathway cluster_cell Pseudomonas aeruginosa Cell PqsR PqsR (MvfR) pqsA_promoter pqsA promoter PqsR->pqsA_promoter Activates pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE Transcription PqsE PqsE pqsABCDE->PqsE HHQ_in HHQ HHQ_in->PqsR Binds HHQ_out HHQ (extracellular) HHQ_in->HHQ_out Release PQS_in PQS PQS_in->PqsR Binds (high affinity) PQS_out PQS (extracellular) PQS_in->PQS_out Release RhlR RhlR PqsE->RhlR Enhances activity Virulence_Genes Virulence Genes (e.g., pyocyanin, elastase) RhlR->Virulence_Genes Regulates HHQ_out->HHQ_in Uptake PQS_out->PQS_in Uptake

Figure 1: The PQS signaling pathway in Pseudomonas aeruginosa.

Biosynthesis of HHQ and its Conversion to PQS

The biosynthesis of HHQ and its subsequent conversion to PQS is a multi-step enzymatic process involving proteins encoded by the pqsABCDE operon and the pqsH and pqsL genes.

HHQ Biosynthesis

The synthesis of HHQ begins with anthranilate, which is activated by the enzyme PqsA , an anthranilate-CoA ligase, to form anthraniloyl-CoA.[6][7][8] This is the committed step in the PQS biosynthesis pathway. Subsequently, PqsD , a FabH-like condensing enzyme, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to produce 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[4][9] The thioesterase PqsE then hydrolyzes 2-ABA-CoA to yield 2-aminobenzoylacetate (2-ABA).[9] Finally, the heterodimeric complex PqsB/PqsC mediates the condensation of 2-ABA with an octanoyl moiety, derived from fatty acid metabolism, to form HHQ.[10]

Conversion of HHQ to PQS

The final step in the biosynthesis of the PQS signal molecule is the hydroxylation of HHQ at the 3-position. This reaction is catalyzed by the flavin-dependent monooxygenase PqsH .[4][11] The expression of pqsH is under the control of the las QS system, thus providing a regulatory link between the AHL and PQS signaling pathways.[11]

Another monooxygenase, PqsL , is involved in a branched pathway that converts 2-ABA to 2-hydroxylaminobenzoylacetate (2-HABA). PqsBC then condenses 2-HABA with octanoyl-CoA to produce 4-hydroxy-2-heptylquinoline-N-oxide (HQNO), a respiratory inhibitor.[12][13]

HHQ_PQS_Biosynthesis Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA ligase) Anthranilate->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA PqsD PqsD Anthraniloyl_CoA->PqsD Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD ABA_CoA 2-Aminobenzoylacetyl-CoA (2-ABA-CoA) PqsD->ABA_CoA PqsE PqsE (Thioesterase) ABA_CoA->PqsE ABA 2-Aminobenzoylacetate (2-ABA) PqsE->ABA PqsBC PqsB/PqsC ABA->PqsBC PqsL PqsL (Monooxygenase) ABA->PqsL Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->PqsBC HHQ 2-Heptyl-4-quinolone (HHQ) PqsBC->HHQ HQNO 4-Hydroxy-2-heptylquinoline-N-oxide (HQNO) PqsBC->HQNO PqsH PqsH (Monooxygenase) HHQ->PqsH PQS 2-Heptyl-3-hydroxy-4-quinolone (PQS) PqsH->PQS HABA 2-Hydroxylaminobenzoylacetate (2-HABA) PqsL->HABA HABA->PqsBC

Figure 2: Biosynthetic pathway of HHQ and PQS.

Quantitative Data

The production of HHQ and PQS is tightly regulated and varies depending on the bacterial strain, growth conditions, and the presence of other signaling molecules. The following tables summarize key quantitative data related to HHQ and PQS biosynthesis and signaling.

Table 1: Concentrations of HHQ and PQS in P. aeruginosa Cultures

StrainGrowth PhaseHHQ Concentration (µM)PQS Concentration (µM)Reference
PA14Late Logarithmic-~50 (13 mg/L)
PA14Stationary-Decreases after peak
PAO1StationaryHigh accumulation in lasR mutantLow in lasR mutant[8]
Clinical Isolates-VariesVaries[2][3]

Table 2: Kinetic Parameters of PqsA

SubstrateKm (µM)Reference
Anthranilate3
ATP71
CoA22

Table 3: Kinetic Parameters of PqsD

SubstrateKm (µM)Reference
Anthraniloyl-CoA35 ± 4[2]
Malonyl-CoA104 ± 37[2]
Malonyl-ACP18 ± 2[2]

Experimental Protocols

This section provides detailed methodologies for the quantification of HHQ and PQS, as well as for the enzymatic assays of the key biosynthetic enzymes.

Quantification of HHQ and PQS by LC-MS/MS

This protocol describes a general method for the extraction and quantification of HHQ and PQS from bacterial culture supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Workflow:

LCMS_Workflow Culture Bacterial Culture Supernatant Extraction Liquid-Liquid Extraction (e.g., with acidified ethyl acetate) Culture->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification using Stable Isotope-Labeled Internal Standards LCMS->Quantification

Figure 3: General workflow for HHQ and PQS quantification by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • Centrifuge bacterial cultures to pellet the cells.

    • Collect the supernatant and filter-sterilize.

    • Acidify the supernatant (e.g., with formic acid).

    • Add a known concentration of stable isotope-labeled internal standards (e.g., d4-HHQ and d4-PQS).

  • Extraction:

    • Perform liquid-liquid extraction of the acidified supernatant with an organic solvent such as ethyl acetate.

    • Repeat the extraction process to ensure complete recovery.

    • Pool the organic phases.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., acetonitrile/water with formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the analytes using a suitable C18 reversed-phase column with a gradient elution program.

    • Detect and quantify HHQ, PQS, and their internal standards using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Construct calibration curves using known concentrations of analytical standards and internal standards.

    • Calculate the concentrations of HHQ and PQS in the original samples based on the peak area ratios of the analytes to their respective internal standards.

Enzymatic Assays

This continuous coupled spectrophotometric assay measures the activity of PqsA by monitoring the consumption of NADH.

Principle: The formation of AMP during the PqsA-catalyzed reaction is coupled to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

Reagents:

  • HEPES buffer (100 mM, pH 7.5)

  • DTT (1 mM)

  • MgCl2 (10 mM)

  • ATP (1.5 mM)

  • CoA (0.4 mM)

  • NADH (0.24 mM)

  • Phosphoenolpyruvate (1.5 mM)

  • Myokinase (7.2 U)

  • Pyruvate kinase (2 U)

  • Lactate dehydrogenase (2.8 U)

  • Anthranilate (substrate)

  • Purified PqsA enzyme

Procedure:

  • Prepare a reaction mixture containing all reagents except the PqsA enzyme.

  • Equilibrate the reaction mixture at 37°C for 1 minute.

  • Initiate the reaction by adding the purified PqsA protein.

  • Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH consumption.

This assay measures the formation of 2,4-dihydroxyquinoline (DHQ) from anthraniloyl-CoA and malonyl-CoA, a reaction also catalyzed by PqsD.[2]

Reagents:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • [14C]Anthraniloyl-CoA (prepared in situ using PqsA or pre-synthesized)

  • Malonyl-CoA

  • Purified PqsD enzyme

Procedure:

  • Set up a reaction mixture containing Tris-HCl buffer, [14C]anthraniloyl-CoA, malonyl-CoA, and the purified PqsD enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and spot an aliquot of the reaction mixture onto a silica (B1680970) gel TLC plate.

  • Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/acetic acid).

  • Visualize and quantify the [14C]-labeled DHQ product using autoradiography or a phosphorimager.

This fluorometric assay measures the thioesterase activity of PqsE using a synthetic substrate.

Reagents:

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • MU-butyrate (4-methylumbelliferyl butyrate) (fluorogenic substrate)

  • Purified PqsE enzyme

Procedure:

  • Prepare a reaction mixture containing the assay buffer and MU-butyrate.

  • Initiate the reaction by adding the purified PqsE enzyme.

  • Monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time as PqsE hydrolyzes MU-butyrate to the fluorescent product 4-methylumbelliferone.

  • Calculate the enzyme activity based on the rate of fluorescence increase.

This assay is based on the general principles for assaying flavin-dependent monooxygenases and monitors the conversion of HHQ to PQS.[4]

Reagents:

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • FAD (flavin adenine (B156593) dinucleotide)

  • NADPH or a suitable flavin reductase system

  • HHQ (substrate)

  • Purified PqsH enzyme

Procedure:

  • Set up a reaction mixture containing the buffer, FAD, and NADPH (or the flavin reductase system).

  • Add the purified PqsH enzyme and pre-incubate to allow for flavin reduction.

  • Initiate the reaction by adding the HHQ substrate.

  • Incubate the reaction at a suitable temperature (e.g., 30°C).

  • At various time points, stop the reaction (e.g., by adding an organic solvent).

  • Extract the quinolones and analyze the formation of PQS from HHQ using LC-MS/MS as described in section 4.1.

Conclusion

The biosynthesis of PQS from its precursor HHQ represents a critical control point in the PQS quorum sensing system of Pseudomonas aeruginosa. A thorough understanding of the enzymes involved in this pathway and the ability to accurately quantify the signaling molecules are essential for the development of novel anti-virulence strategies. This technical guide provides a foundational resource for researchers aiming to investigate this important aspect of bacterial communication and to identify and characterize inhibitors of the PQS signaling pathway. The detailed protocols and summarized data serve as a starting point for further exploration and innovation in the fight against P. aeruginosa infections.

References

Isotopic Labeling of Quinolone Signal Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of quinolone signal molecules, focusing on their biosynthesis, the experimental protocols for their labeling and analysis, and their role in bacterial signaling pathways. This document is intended to serve as a core resource for researchers in microbiology, chemical biology, and drug development who are investigating quinolone-mediated quorum sensing.

Introduction to Quinolone Signaling

Quinolone signal molecules are a class of secondary metabolites that play a crucial role in the cell-to-cell communication system, known as quorum sensing (QS), in several bacterial species, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] The primary quinolone signal molecule in P. aeruginosa is 2-heptyl-3-hydroxy-4-quinolone, referred to as the Pseudomonas quinolone signal (PQS).[1][2][3] PQS, along with its precursor 2-heptyl-4-quinolone (HHQ), regulates the expression of a wide array of virulence factors and is integral to biofilm formation, making the PQS signaling pathway a prime target for the development of novel anti-infective therapies.[2][4]

Isotopic labeling is a powerful technique used to trace the metabolic pathways of these signal molecules, quantify their production, and study their interactions with other cellular components. By introducing atoms with a heavier, stable isotope (e.g., ²H, ¹³C, ¹⁵N) into the quinolone structure, researchers can track these molecules using mass spectrometry and nuclear magnetic resonance spectroscopy.

The PQS Biosynthetic Pathway

The biosynthesis of PQS in P. aeruginosa originates from anthranilic acid, which is derived from the shikimate pathway. The key steps of the PQS biosynthetic pathway are outlined below.

PQS_Biosynthesis cluster_precursors Precursors cluster_pathway PQS Biosynthesis cluster_regulation Regulation Chorismate Chorismate Anthranilate Anthranilic Acid Chorismate->Anthranilate PhnAB Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis beta_keto_fatty_acid β-keto fatty acid Fatty_Acid_Biosynthesis->beta_keto_fatty_acid Anthraniloyl_CoA Anthraniloyl-CoA Anthranilate->Anthraniloyl_CoA PqsA HHQ HHQ (2-heptyl-4-quinolone) Anthraniloyl_CoA->HHQ PqsD, PqsBC beta_keto_fatty_acid->HHQ PQS PQS (2-heptyl-3-hydroxy-4-quinolone) HHQ->PQS PqsH PqsR PqsR (MvfR) HHQ->PqsR activates PQS->PqsR activates pqs_operon pqsABCDE operon PqsR->pqs_operon induces transcription PqsA PqsA pqs_operon->PqsA PqsD PqsD pqs_operon->PqsD PqsBC PqsBC pqs_operon->PqsBC

Caption: The biosynthetic pathway of PQS from chorismate and fatty acid precursors.

Experimental Protocols for Isotopic Labeling

Synthesis of Isotopically Labeled Precursors

The synthesis of isotopically labeled quinolones often begins with the synthesis of labeled precursors. Anthranilic acid is a key precursor that can be isotopically labeled with ¹³C or ¹⁵N.

Protocol: Synthesis of [¹³C₆]-Anthranilic Acid

This protocol is adapted from commercially available syntheses of labeled anthranilic acid.

  • Starting Material: [¹³C₆]-Benzene.

  • Nitration: React [¹³C₆]-Benzene with a mixture of nitric acid and sulfuric acid to produce [¹³C₆]-nitrobenzene.

  • Reduction: Reduce the [¹³C₆]-nitrobenzene to [¹³C₆]-aniline using a reducing agent such as tin and hydrochloric acid.

  • Phthalimide Formation: React the [¹³C₆]-aniline with phthalic anhydride (B1165640) to form [¹³C₆]-phthalanil.

  • Oxidation and Hydrolysis: Oxidize the [¹³C₆]-phthalanil with potassium permanganate (B83412) followed by acidic hydrolysis to yield [¹³C₆]-anthranilic acid.

  • Purification: Purify the final product by recrystallization.

Metabolic Labeling of Pseudomonas aeruginosa

This protocol describes the general procedure for labeling P. aeruginosa with a ¹³C-labeled carbon source to produce isotopically labeled quinolones.

  • Prepare Minimal Medium: Prepare a defined minimal medium with a limiting amount of the primary carbon source.

  • Pre-culture: Inoculate a starter culture of P. aeruginosa in the minimal medium and grow overnight.

  • Labeling Culture: Inoculate a fresh flask of minimal medium with the pre-culture. Add the ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose or [¹³C₆]-anthranilic acid) to the desired final concentration.

  • Incubation: Grow the culture at 37°C with shaking. Monitor the optical density (OD₆₀₀) of the culture.

  • Harvesting: When the culture reaches the desired growth phase (typically late logarithmic or early stationary phase for maximal quinolone production), harvest the cells by centrifugation. The supernatant can be collected for the extraction of extracellular quinolones.

Extraction of Quinolone Signal Molecules

This protocol outlines the extraction of quinolones from bacterial culture supernatants.

  • Acidify Supernatant: To the collected supernatant, add concentrated hydrochloric acid to adjust the pH to approximately 2-3.

  • Solvent Extraction: Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Combine and Dry: Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent under reduced pressure to obtain the crude extract containing the quinolone signal molecules.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

Quantitative Analysis by Stable Isotope Dilution LC-MS/MS

Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of quinolone signal molecules. This method involves spiking the sample with a known amount of an isotopically labeled internal standard (e.g., deuterated PQS or ¹³C-labeled HHQ).

Protocol: SID LC-MS/MS for PQS Quantification

  • Sample Preparation: To a known volume of the extracted sample, add a precise amount of the isotopically labeled internal standard solution.

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • MS/MS Analysis: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both the native and the isotopically labeled quinolones.

  • Quantification: The concentration of the native quinolone is determined by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve.

Table 1: Example LC-MS/MS Parameters for Quinolone Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
HHQ244.2171.120
PQS260.2175.125
HHQ-d₄248.2175.120
PQS-d₄264.2179.125

Experimental and Analytical Workflows

The following diagrams illustrate the typical workflows for isotopic labeling experiments and data analysis.

Experimental_Workflow cluster_synthesis Labeled Precursor Synthesis cluster_labeling Bacterial Labeling & Extraction cluster_analysis LC-MS/MS Analysis start_synthesis Start with labeled starting material (e.g., ¹³C₆-Benzene) synthesis_steps Multi-step organic synthesis start_synthesis->synthesis_steps labeled_precursor Purified Labeled Precursor (e.g., ¹³C₆-Anthranilic Acid) synthesis_steps->labeled_precursor culture Grow P. aeruginosa in minimal medium with labeled precursor labeled_precursor->culture harvest Harvest cells and supernatant culture->harvest extraction Solvent extraction of quinolones harvest->extraction labeled_extract Extract containing labeled quinolones extraction->labeled_extract add_is Spike extract with internal standard (e.g., PQS-d₄) labeled_extract->add_is lc_ms LC-MS/MS analysis add_is->lc_ms data_analysis Data processing and quantification lc_ms->data_analysis results Quantitative results data_analysis->results

Caption: Experimental workflow for isotopic labeling of quinolones.

Data_Analysis_Workflow raw_data Raw LC-MS/MS Data peak_integration Peak Integration for Native and Labeled Analytes raw_data->peak_integration ratio_calculation Calculate Peak Area Ratio (Native / Labeled IS) peak_integration->ratio_calculation mass_isotopomer_analysis Mass Isotopomer Distribution Analysis (for metabolic flux) peak_integration->mass_isotopomer_analysis quantification Quantify Native Analyte Concentration ratio_calculation->quantification calibration_curve Generate Calibration Curve from Standards calibration_curve->quantification flux_modeling Metabolic Flux Modeling quantification->flux_modeling mass_isotopomer_analysis->flux_modeling

References

The Linchpin of Precision: A Technical Guide to Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. Analytical variability, arising from sample preparation, chromatographic separation, and mass spectrometric detection, can significantly compromise the integrity of results. This in-depth technical guide explores the critical role of internal standards (IS) in mitigating these variables, ensuring robust and reliable quantification. From fundamental principles to practical applications in drug development and proteomics, this document serves as a comprehensive resource for scientists dedicated to data of the highest caliber.

The Core Principle: Normalizing for Variability

Quantitative mass spectrometry is susceptible to a variety of factors that can introduce error. These include analyte loss during extraction, inconsistencies in injection volume, instrument drift, and ionization suppression or enhancement, commonly known as matrix effects.[1] An internal standard is a compound of a known concentration that is added to all samples, calibrators, and quality controls at the earliest possible stage of the analytical workflow.[1] The fundamental principle is that the IS, being chemically and physically similar to the analyte of interest, will experience and thus correct for these variations.[1]

Instead of relying on the absolute signal intensity of the analyte, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[1] This ratio remains stable even if sample loss or signal fluctuation occurs, thereby ensuring the reliability of the results.[1][2]

cluster_0 Without Internal Standard cluster_1 With Internal Standard Sample 1 (Analyte) Sample 1 (Analyte) Variable Signal 1 Variable Signal 1 Sample 1 (Analyte)->Variable Signal 1 Instrument Fluctuation Inaccurate Quantification Inaccurate Quantification Variable Signal 1->Inaccurate Quantification Sample 2 (Analyte) Sample 2 (Analyte) Variable Signal 2 Variable Signal 2 Sample 2 (Analyte)->Variable Signal 2 Sample Loss Variable Signal 2->Inaccurate Quantification Sample 1 (Analyte + IS) Sample 1 (Analyte + IS) Ratio 1 (Analyte/IS) Ratio 1 (Analyte/IS) Sample 1 (Analyte + IS)->Ratio 1 (Analyte/IS) Correction Accurate Quantification Accurate Quantification Ratio 1 (Analyte/IS)->Accurate Quantification Sample 2 (Analyte + IS) Sample 2 (Analyte + IS) Ratio 2 (Analyte/IS) Ratio 2 (Analyte/IS) Sample 2 (Analyte + IS)->Ratio 2 (Analyte/IS) Correction Ratio 2 (Analyte/IS)->Accurate Quantification

Figure 1: The Principle of Internal Standardization.

Types of Internal Standards: A Comparative Overview

The selection of an appropriate internal standard is a critical step in method development. The two primary categories are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogs.[1][3]

Stable Isotope-Labeled (SIL) Internal Standards

Often referred to as the "gold standard," a SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[4] This makes them nearly identical to the analyte in terms of chemical and physical properties.[4]

Advantages:

  • Co-elution: SIL internal standards typically co-elute with the analyte, meaning they experience the same matrix effects at the same time.[5]

  • Similar Ionization Efficiency: Their chemical identity ensures they have the same ionization efficiency as the analyte.[6]

  • High Accuracy and Precision: These characteristics lead to the most accurate and precise correction for analytical variability.[4]

Disadvantages:

  • Cost and Availability: SIL internal standards can be expensive and may not be commercially available for all analytes.[7]

  • Potential for Isotopic Crosstalk: It's crucial to ensure that the mass spectrometer can adequately resolve the analyte from the IS to prevent interference. A mass difference of at least 3-4 Da is generally recommended.[2]

  • Deuterium Exchange: Deuterium labels on certain positions of a molecule can be susceptible to exchange with protons from the solvent, which can compromise the integrity of the standard.[8]

Structural Analogs

A structural analog is a molecule that is chemically similar to the analyte but is not isotopically labeled.[9] The ideal analog shares key functional groups and physicochemical properties with the analyte.[10]

Advantages:

  • Cost-Effective: Structural analogs are generally less expensive and more readily available than SIL internal standards.[7]

  • Flexibility: They offer an alternative when a SIL-IS is not feasible.

Disadvantages:

  • Differences in Physicochemical Properties: Even small structural differences can lead to variations in retention time, extraction recovery, and ionization efficiency compared to the analyte.[9]

  • Potential for Differential Matrix Effects: If the analog does not co-elute with the analyte, it may not accurately compensate for matrix effects.[11]

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Chemical Identity Nearly identical to the analyteChemically similar to the analyte
Chromatographic Behavior Typically co-elutes with the analyteSimilar retention time, but may differ
Ionization Efficiency Identical to the analyteSimilar, but can vary
Correction for Matrix Effects ExcellentGood to moderate
Cost HighLow to moderate
Availability Can be limitedGenerally more available
"Gold Standard" YesNo
Table 1: Comparison of SIL and Structural Analog Internal Standards.

A Logic-Driven Approach to Internal Standard Selection

Choosing the right internal standard is a decision-making process that balances analytical requirements with practical considerations. The following decision tree illustrates a logical workflow for this process.

Figure 2: Decision Tree for Internal Standard Selection.

Experimental Protocols: Putting Theory into Practice

The successful implementation of an internal standard relies on a well-defined and consistently executed experimental protocol. The following sections detail methodologies for common applications.

General Bioanalytical LC-MS/MS Workflow for Drug Quantification

This protocol outlines a typical workflow for the quantification of a small molecule drug in a biological matrix, such as plasma, and is adaptable for many drug development applications.

start Start prep_solutions Prepare Stock and Working Solutions (Analyte and IS) start->prep_solutions prep_samples Prepare Calibration Standards, QCs, and Unknown Samples prep_solutions->prep_samples add_is Add a fixed volume of IS working solution to all samples (except blank) prep_samples->add_is protein_precip Protein Precipitation (e.g., with acetonitrile) add_is->protein_precip vortex_centrifuge Vortex and Centrifuge protein_precip->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing and Quantification (Analyte/IS Ratio) lcms_analysis->data_processing end End data_processing->end

Figure 3: Bioanalytical LC-MS/MS Experimental Workflow.

Methodology:

  • Preparation of Stock and Working Solutions:

    • Accurately weigh and dissolve the analyte and internal standard in a suitable solvent (e.g., methanol) to create concentrated stock solutions (e.g., 1 mg/mL).

    • Prepare a series of analyte working solutions for the calibration curve by serially diluting the stock solution.

    • Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the mass spectrometer.

  • Sample Preparation:

    • Aliquot a precise volume of the biological matrix (e.g., 100 µL of plasma) into microcentrifuge tubes for each calibration standard, quality control (QC) sample, and unknown sample.

    • Spike the calibration standards and QCs with the appropriate analyte working solutions.

    • Add a fixed volume of the internal standard working solution (e.g., 25 µL) to all tubes except for the blank matrix.

    • Induce protein precipitation by adding a solvent such as acetonitrile (B52724) (typically in a 3:1 or 4:1 ratio to the sample volume).

    • Vortex the samples vigorously to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject a fixed volume of the supernatant onto the LC-MS/MS system.

    • The system will be equipped with a suitable column and mobile phase to achieve chromatographic separation of the analyte and IS (if they are not co-eluting).

    • The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and IS based on their specific precursor-to-product ion transitions.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte area / IS area) against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique where "heavy" stable isotope-containing amino acids are incorporated into proteins in vivo. This allows for the direct comparison of protein abundance between different cell populations.

cluster_0 Cell Population A (Control) cluster_1 Cell Population B (Treated) culture_light Culture in 'Light' Medium (e.g., normal Arginine & Lysine) combine_cells Combine Equal Numbers of Cells culture_light->combine_cells culture_heavy Culture in 'Heavy' Medium (e.g., ¹³C₆-Arginine & ⁴H₂-Lysine) culture_heavy->combine_cells lyse_cells Cell Lysis and Protein Extraction combine_cells->lyse_cells protein_digest Protein Digestion (e.g., with Trypsin) lyse_cells->protein_digest lcms_analysis LC-MS/MS Analysis protein_digest->lcms_analysis quantification Quantify Peptides based on 'Heavy'/'Light' Ratios lcms_analysis->quantification

Figure 4: SILAC Experimental Workflow.

Methodology:

  • Metabolic Labeling (Adaptation Phase):

    • Culture one population of cells in a "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).

    • Culture a second population of cells in a "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ²H₄-L-Lysine).

    • The cells should be cultured for a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[1]

  • Experimental Phase:

    • Apply the experimental treatment to one of the cell populations (e.g., drug treatment).

    • Harvest and combine equal numbers of cells from the "light" and "heavy" populations.

  • Sample Processing and Analysis:

    • Lyse the combined cell pellet to extract the proteins.

    • Digest the protein mixture into peptides using a protease such as trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labeling.

    • The relative abundance of a protein in the two cell populations is determined by the ratio of the peak intensities of the "heavy" and "light" peptide pairs.

Data Presentation: The Impact of Internal Standards on Assay Performance

The use of an internal standard significantly improves the precision and accuracy of a bioanalytical method. The following tables present typical validation data for a hypothetical drug assay, demonstrating the performance with and without an internal standard, according to FDA bioanalytical method validation guidelines.[12]

QC LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL)%CV (Precision)%Bias (Accuracy)
LLOQ11.318.5+30.0
Low33.815.2+26.7
Medium5042.512.8-15.0
High8094.416.1+18.0
Table 2: Assay Performance Without an Internal Standard. (LLOQ: Lower Limit of Quantification)
QC LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL)%CV (Precision)%Bias (Accuracy)
LLOQ11.058.2+5.0
Low32.95.5-3.3
Medium5051.54.1+3.0
High8078.43.8-2.0
Table 3: Assay Performance With a Stable Isotope-Labeled Internal Standard.

As the data illustrates, the use of a SIL-IS brings the precision (%CV) and accuracy (%Bias) well within the acceptable limits set by regulatory agencies (typically ±15% for standard QCs and ±20% for the LLOQ).[12]

Conclusion: An Indispensable Tool for Reliable Quantification

The appropriate selection and implementation of an internal standard are fundamental to achieving high-quality, reliable, and reproducible data in quantitative mass spectrometry. By compensating for the inherent variability of the analytical process, internal standards dramatically enhance the accuracy and precision of results.[1] While stable isotope-labeled standards represent the ideal choice for most applications, carefully validated structural analogs can also provide significant improvements over external calibration alone. For researchers, scientists, and drug development professionals, a thorough understanding and application of internal standardization are not just best practice, but a necessity for generating defensible data that can withstand scientific and regulatory scrutiny.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of 2-Heptyl-4-quinolone using 2-Heptyl-4-quinolone-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of 2-Heptyl-4-quinolone (HHQ), a key signaling molecule in Pseudomonas aeruginosa quorum sensing, using a stable isotope-labeled internal standard, 2-Heptyl-4-quinolone-13C6, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

2-Heptyl-4-quinolone (HHQ) is a precursor to the Pseudomonas Quinolone Signal (PQS) and plays a crucial role in regulating virulence gene expression in the opportunistic human pathogen Pseudomonas aeruginosa.[1][2][3] Accurate quantification of HHQ in biological matrices is essential for studying bacterial communication, developing anti-virulence strategies, and understanding host-pathogen interactions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision.[4][5]

Signaling Pathway

The biosynthesis of HHQ is a key part of the pqs quorum-sensing system in Pseudomonas aeruginosa. The pathway begins with anthranilic acid and involves a series of enzymatic reactions encoded by the pqsABCDE operon. HHQ is then converted to PQS by the monooxygenase PqsH.

pqs_pathway cluster_synthesis HHQ & PQS Biosynthesis cluster_regulation Gene Regulation Anthranilic Acid Anthranilic Acid pqsA pqsA Anthranilic Acid->pqsA pqsD pqsD pqsA->pqsD pqsBC pqsBC pqsD->pqsBC HHQ 2-Heptyl-4-quinolone (HHQ) pqsBC->HHQ pqsH pqsH HHQ->pqsH PqsR PqsR (MvfR) Transcriptional Regulator HHQ->PqsR PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS PQS->PqsR pqs_operon pqsABCDE operon PqsR->pqs_operon activates virulence_genes Virulence Genes PqsR->virulence_genes activates

Figure 1: Simplified signaling pathway of the pqs quorum-sensing system in P. aeruginosa.

Experimental Protocols

This section details the recommended procedures for sample preparation and LC-MS/MS analysis for the quantification of HHQ.

Sample Preparation

The following protocols are designed for the extraction of HHQ from bacterial culture supernatants and infected mouse lung tissue.

a) From Bacterial Culture Supernatant

  • Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., Luria-Bertani broth or synthetic cystic fibrosis medium) to the desired cell density.

  • Internal Standard Spiking: To 1 mL of bacterial culture, add a known concentration of this compound internal standard solution (e.g., 100 nM final concentration).

  • Extraction:

    • Add 2 mL of acidified ethyl acetate (B1210297) (0.1% acetic acid) to the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4,000 x g for 10 minutes to separate the phases.

  • Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 37°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

b) From Infected Mouse Lung Tissue

  • Homogenization: Homogenize the excised lung tissue in 1 mL of sterile phosphate-buffered saline (PBS) using a bead beater or tissue homogenizer.

  • Internal Standard Spiking: To the tissue homogenate, add a known concentration of this compound internal standard solution.

  • Extraction:

    • Add 3 mL of acidified ethyl acetate (0.1% acetic acid).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Drying: Transfer the organic supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for your specific instrumentation.

a) Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas Argon

c) Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions can be used for the detection and quantification of HHQ and its 13C6-labeled internal standard. The collision energy should be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Heptyl-4-quinolone (HHQ) 244.2159.15020
This compound 250.2165.15020

Experimental Workflow

The overall workflow for the quantitative analysis of HHQ is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Culture Supernatant or Tissue Homogenate) spike Spike with This compound sample->spike extract Liquid-Liquid Extraction (Acidified Ethyl Acetate) spike->extract dry Evaporation to Dryness (Nitrogen Stream) extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lc Liquid Chromatography (C18 Separation) reconstitute->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Final Concentration of HHQ quantify->result

Figure 2: Experimental workflow for the quantification of HHQ using LC-MS/MS.

Quantitative Data

The following tables present representative data that can be obtained using this method.

Table 1: Calibration Curve for HHQ Quantification

Concentration (nM)Peak Area (HHQ)Peak Area (HHQ-13C6)Peak Area Ratio (HHQ/HHQ-13C6)
11,250150,0000.0083
56,300152,0000.0414
1012,800151,0000.0848
5065,000149,0000.4362
100132,000153,0000.8627
500670,000150,0004.4667
10001,350,000151,0008.9404

Table 2: Quantification of HHQ in P. aeruginosa PA14 Cultures

StrainTreatmentHHQ Concentration (µM) ± SD
Wild TypeNone15.2 ± 1.8
ΔpqsANone< LOD
Wild TypeQuorum Sensing Inhibitor2.5 ± 0.4

LOD: Limit of Detection

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a robust, sensitive, and accurate platform for the quantification of HHQ in various biological matrices. This methodology is invaluable for researchers investigating Pseudomonas aeruginosa quorum sensing, pathogenesis, and for the development of novel antimicrobial therapies targeting this communication system.

References

Utilizing 2-Heptyl-4-quinolone-¹³C₆ as an Internal Standard for Accurate Quantification of Pseudomonas aeruginosa Quorum Sensing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Heptyl-4-quinolone (HHQ) is a key signaling molecule in the quorum sensing (QS) circuitry of the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] As a precursor to the potent signaling molecule 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), HHQ plays a crucial role in regulating virulence factor production and biofilm formation.[2][3][4] Accurate quantification of HHQ and other related 2-alkyl-4-quinolones (AQs) in complex biological matrices is therefore essential for understanding bacterial pathogenesis and for the development of novel anti-infective therapies that target the QS system.[1][4]

This document provides detailed application notes and protocols for the use of 2-Heptyl-4-quinolone-¹³C₆ as a stable isotope-labeled (SIL) internal standard for the sensitive and accurate quantification of HHQ and other AQs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as 2-Heptyl-4-quinolone-¹³C₆, is considered the "gold standard" for quantitative mass spectrometry.[5] This internal standard is chemically identical to the analyte of interest (HHQ), but has a greater mass due to the incorporation of six ¹³C atoms. When added to a sample at a known concentration at the earliest stage of sample preparation, it co-elutes with the native analyte during chromatography.[6] By monitoring the ratio of the mass spectrometer signal of the analyte to that of the internal standard, any variations in sample extraction, recovery, matrix effects, and instrument response can be effectively normalized, leading to highly accurate and precise quantification.[5][6][7] While deuterated standards are also common, ¹³C-labeled standards are often preferred as they are less likely to exhibit chromatographic separation from the unlabeled analyte.[8]

Application: Quantification of 2-Alkyl-4-quinolones in Bacterial Cultures and Biological Matrices

This method is applicable for the quantification of HHQ, PQS, and other AQs in various matrices, including:

  • Pseudomonas aeruginosa culture supernatants and cell pellets

  • Biofilms

  • Sputum from cystic fibrosis patients

  • Infected tissue homogenates[1][3]

Experimental Protocol: Quantification of HHQ and PQS using 2-Heptyl-4-quinolone-¹³C₆ Internal Standard

This protocol is a generalized procedure and may require optimization for specific applications and matrices.

1. Materials and Reagents

  • Analytes: 2-Heptyl-4-quinolone (HHQ), 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS), and other relevant AQs.

  • Internal Standard: 2-Heptyl-4-quinolone-¹³C₆

  • Solvents: LC-MS grade acetonitrile, methanol (B129727), water, and ethyl acetate (B1210297).

  • Additives: Formic acid (FA) or acetic acid.

  • Biological Matrix: Bacterial culture, tissue homogenate, etc.

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of HHQ, PQS, and 2-Heptyl-4-quinolone-¹³C₆ in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in methanol to create a series of working standards for the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of 2-Heptyl-4-quinolone-¹³C₆ in methanol at a concentration appropriate to yield a consistent and strong signal in the final extract.

  • Calibration Curve Standards: In a clean tube, combine an aliquot of each working standard solution with the internal standard spiking solution and evaporate to dryness. Reconstitute in a solvent compatible with the initial LC mobile phase conditions. A typical calibration range for AQs is 25 to 1000 nmol/L.[1]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking known amounts of the analytes into the same biological matrix as the unknown samples.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of sample (e.g., bacterial culture supernatant), add a pre-determined amount of the 2-Heptyl-4-quinolone-¹³C₆ internal standard spiking solution.

  • Add 900 µL of ethyl acetate acidified with 0.1% (v/v) acetic acid.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction with another 500 µL of acidified ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% Solvent A: 20% Solvent B).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C8 or C18 reversed-phase column is suitable (e.g., Ascentis Express C8, 2.1 x 100 mm, 2.7 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.[1]

    • Gradient: A typical gradient would start at a high aqueous composition and ramp up to a high organic composition to elute the analytes.[1]

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for each analyte and the internal standard need to be optimized. Example transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
HHQ[To be determined empirically][To be determined empirically]
PQS[To be determined empirically][To be determined empirically]
2-Heptyl-4-quinolone-¹³C₆ (IS) [Expected m/z of HHQ + 6][To be determined empirically]

5. Data Analysis

  • Integrate the peak areas for the specific MRM transitions of each analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is often used.[1]

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Data

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of AQs. While this data was generated using nalidixic acid as an internal standard, similar or better performance is expected with a stable isotope-labeled internal standard like 2-Heptyl-4-quinolone-¹³C₆.

ParameterHHQPQSAcceptance Criteria
Linearity Range (nmol/L) 25 - 100025 - 1000R² > 0.99
Lower Limit of Quantification (LLOQ) (nmol/L) 2525Signal-to-noise > 10
Accuracy (% of nominal) 94.9 - 110.895.2 - 108.585 - 115% (± 20% at LLOQ)
Precision (%CV, interday) 5.3 - 13.66.1 - 12.9< 15% (< 20% at LLOQ)
Recovery (%) > 80%> 80%Consistent and reproducible
Matrix Effect (%) MinimalMinimalConsistent and reproducible

Data adapted from a study using a similar analytical approach.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Biological Sample (e.g., Bacterial Culture) s2 Spike with 2-Heptyl-4-quinolone-¹³C₆ (IS) s1->s2 Add known amount s3 Liquid-Liquid Extraction (Acidified Ethyl Acetate) s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 LC-MS/MS Analysis (C8/C18 Column, ESI+) s4->a1 Inject a2 MRM Data Acquisition (Analyte & IS Transitions) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Area Ratio (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3 d4 Final Concentration Report d3->d4

Caption: Workflow for AQ quantification using a ¹³C-labeled internal standard.

pqs_pathway cluster_pathway PQS Biosynthesis & Regulation pqsABCD pqsABCD operon HHQ 2-Heptyl-4-quinolone (HHQ) pqsABCD->HHQ Biosynthesis pqsH PqsH (Monooxygenase) HHQ->pqsH PqsR PqsR (MvfR) (Transcriptional Regulator) HHQ->PqsR Binds & Activates PQS 2-Heptyl-3-hydroxy-4-quinolone (PQS) (Pseudomonas Quinolone Signal) pqsH->PQS Conversion PQS->PqsR Binds & Activates PqsR->pqsABCD Positive Feedback Virulence Virulence Gene Expression (e.g., pyocyanin, elastase) PqsR->Virulence Upregulates

Caption: The PQS quorum sensing signaling pathway in P. aeruginosa.

References

Application Notes and Protocols: Extraction of 2-Heptyl-4-quinolone (HHQ) from Sputum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule in the quorum-sensing (QS) system of Pseudomonas aeruginosa, a bacterium frequently implicated in chronic lung infections, particularly in patients with cystic fibrosis (CF). As a precursor to the Pseudomonas quinolone signal (PQS), HHQ plays a significant role in regulating virulence factor production and biofilm formation.[1][2] The quantification of HHQ in sputum can serve as a valuable biomarker for assessing the presence and activity of P. aeruginosa infections, monitoring disease progression, and evaluating the efficacy of novel anti-QS therapeutic strategies. This document provides a detailed protocol for the extraction of HHQ from sputum samples for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathway of 2-Heptyl-4-quinolone (HHQ)

The pqs quorum-sensing system in Pseudomonas aeruginosa is a complex regulatory network. The synthesis of HHQ is initiated by the products of the pqsABCD operon. HHQ then acts as a signaling molecule and is also a precursor for the synthesis of 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), a reaction catalyzed by the PqsH monooxygenase. Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR), which in turn activates the expression of the pqs operon and other virulence-related genes. This positive feedback loop amplifies the QS signal and coordinates the expression of factors contributing to the pathogenicity of P. aeruginosa.

HHQ_Signaling_Pathway cluster_synthesis HHQ Synthesis cluster_regulation Gene Regulation pqsABCD pqsABCD operon HHQ 2-Heptyl-4-quinolone (HHQ) pqsABCD->HHQ biosynthesis pqsH pqsH PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS HHQ->PQS conversion PqsR PqsR (MvfR) HHQ->PqsR binds PQS->PqsR PqsR->pqsABCD activates Virulence_Genes Virulence Genes PqsR->Virulence_Genes activates HHQ_Extraction_Workflow Sample_Collection Sputum Sample Collection (-80°C storage) Thawing Thawing on Ice Sample_Collection->Thawing Homogenization Sputum Liquefaction (with DTT) Thawing->Homogenization Extraction Liquid-Liquid Extraction (Ethyl Acetate) Homogenization->Extraction Phase_Separation Centrifugation (4,000 x g, 10 min) Extraction->Phase_Separation Washing Washing Steps (HCl, NaOH, Water) Phase_Separation->Washing Drying Drying with Anhydrous Sodium Sulfate Washing->Drying Evaporation Solvent Evaporation (Nitrogen Stream) Drying->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis

References

Mass Spectrometry Methods for Analyzing Pseudomonas aeruginosa Virulence Factors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the identification and quantification of Pseudomonas aeruginosa virulence factors using mass spectrometry. It is designed to serve as a comprehensive resource for researchers in microbiology, proteomics, metabolomics, and drug development who are focused on understanding and targeting the pathogenicity of this opportunistic human pathogen.

Pseudomonas aeruginosa employs a wide array of virulence factors to establish infections, evade the host immune system, and cause disease. These factors include secreted proteins such as toxins and enzymes, as well as small molecules involved in cell-to-cell communication (quorum sensing) and biofilm formation. Mass spectrometry has become an indispensable tool for the in-depth analysis of these virulence factors, offering high sensitivity and specificity for both identification and quantification.

This guide covers key mass spectrometry-based workflows for the analysis of the P. aeruginosa secretome, biofilm-associated proteins, and key small molecule virulence factors like quorum-sensing signals and rhamnolipids.

Proteomic Analysis of Secreted Virulence Factors

The secretome of P. aeruginosa is a rich source of virulence factors, including toxins, proteases, and effectors of secretion systems like the Type III Secretion System (T3SS), which are crucial for pathogenesis. Shotgun proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful approach to identify and quantify these secreted proteins.

Application Note: Quantitative Secretome Analysis

An efficient and sensitive method for analyzing the secretome involves a combination of trichloroacetic acid (TCA) precipitation and single-pot solid-phase-enhanced sample preparation (SP3). This approach is particularly effective for identifying proteins secreted in limited amounts and in complex growth media[1][2]. Quantitative proteomics techniques, such as SWATH-MS (Sequential Window Acquisition of all Theoretical fragment ion Mass Spectra), can be employed to identify key secreted proteins that may serve as biomarkers or therapeutic targets[3].

Experimental Workflow: Secretome Analysis

experimental_workflow_secretome cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis culture P. aeruginosa Culture centrifuge1 Centrifugation (Remove Cells) culture->centrifuge1 filter Filter Sterilization of Supernatant centrifuge1->filter precipitate TCA Precipitation filter->precipitate wash Acetone Wash precipitate->wash sp3 SP3 Cleanup wash->sp3 digest Trypsin Digestion sp3->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data

Caption: Workflow for P. aeruginosa secretome analysis.
Protocol 1: Sample Preparation for Secretome Analysis by LC-MS/MS

This protocol is adapted from a method combining TCA precipitation and SP3 cleanup[1][2][4].

1. Bacterial Culture and Supernatant Collection: a. Culture P. aeruginosa (e.g., PAO1 strain) in a suitable medium (e.g., LB broth) to the desired growth phase. To induce secretion of certain virulence factors, specific media compositions may be required[4]. b. Centrifuge the culture at 4,000 x g for 10 minutes at 4°C to pellet the bacterial cells. c. Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining bacteria.

2. Trichloroacetic Acid (TCA) Precipitation: a. Add ice-cold TCA to the supernatant to a final concentration of 20% (v/v). b. Incubate on ice for 1 hour to precipitate the proteins. c. Centrifuge at 15,000 x g for 15 minutes at 4°C. d. Discard the supernatant and wash the protein pellet twice with ice-cold acetone. e. Air-dry the pellet to remove residual acetone.

3. Protein Digestion using SP3: a. Resuspend the protein pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 4% SDS). b. Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Add magnetic carboxylate-modified beads (SP3 beads) and acetonitrile (B52724) to a final concentration of 70% to induce protein binding to the beads. e. Wash the beads with 80% ethanol (B145695) to remove detergents and other contaminants. f. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) containing trypsin (e.g., at a 1:50 enzyme-to-protein ratio). g. Incubate overnight at 37°C to digest the proteins into peptides. h. Separate the peptides from the beads using a magnetic rack and acidify the peptide solution with formic acid.

4. LC-MS/MS Analysis: a. Analyze the resulting peptides using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system. b. Typical LC parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm x 15 cm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 2% to 40% B over 60-120 minutes. c. Typical MS parameters:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA, e.g., SWATH-MS).

Analysis of Biofilm-Associated Virulence Factors

P. aeruginosa is a model organism for studying biofilms, which are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. Biofilms contribute to the persistence of infections and increased antibiotic resistance. Proteomic analysis of biofilms can reveal proteins involved in adhesion, matrix formation, and antibiotic tolerance[5][6].

Application Note: Biofilm Proteomics

Quantitative proteomics of P. aeruginosa biofilms can identify proteins that are differentially expressed compared to their planktonic counterparts. TMT-labeled quantitative proteomics has been used to study the mechanisms of action of anti-biofilm agents[5][7]. Studies have shown that proteins involved in iron sequestration, PQS signaling, and fatty acid biosynthesis are often upregulated in biofilms[6].

Protocol 2: Protein Extraction from P. aeruginosa Biofilms

This protocol is a general guideline for protein extraction from biofilms grown in microtiter plates.

1. Biofilm Culture: a. Grow P. aeruginosa biofilms in a multi-well plate (e.g., 6-well or 96-well) using a suitable growth medium. b. Incubate under appropriate conditions (e.g., 37°C, static or shaking) for the desired duration to allow biofilm formation.

2. Harvesting Biofilm Cells: a. Carefully remove the planktonic cells by aspiration. b. Wash the wells with a sterile buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining non-adherent cells. c. Scrape the adherent biofilm cells from the surface of the wells into a suitable buffer.

3. Protein Extraction: a. Resuspend the harvested biofilm cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 2% SDS and protease inhibitors). b. Lyse the cells by sonication on ice. c. Centrifuge at high speed (e.g., 14,000 x g) to pellet the cell debris. d. Collect the supernatant containing the total protein extract.

4. Protein Quantification and Digestion: a. Determine the protein concentration using a compatible protein assay (e.g., BCA assay). b. Proceed with protein digestion as described in Protocol 1, step 3.

Metabolomic Analysis of Small Molecule Virulence Factors

P. aeruginosa produces a variety of small molecule virulence factors, including quorum sensing (QS) signal molecules and rhamnolipids. The QS systems (Las, Rhl, and PQS) regulate the expression of many virulence genes in a cell-density-dependent manner[8][9][10]. Rhamnolipids are biosurfactants involved in motility and biofilm formation[11][12].

Application Note: Metabolomics of Quorum Sensing and Rhamnolipids

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of QS molecules (e.g., N-acyl-homoserine lactones and 2-alkyl-4-quinolones) and rhamnolipids from bacterial culture supernatants[13][14][15][16]. Untargeted metabolomics can provide a global view of the metabolic changes associated with virulence and can be used to identify potential biomarkers[17][18].

Signaling Pathways in P. aeruginosa Quorum Sensing

The Las, Rhl, and PQS quorum sensing systems are hierarchically organized and regulate the expression of a large number of virulence factors.

quorum_sensing cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL synthesizes LasR LasR LasR_C12HSL LasR-C12-HSL Complex LasR->LasR_C12HSL C12HSL->LasR binds RhlI RhlI C4HSL C4-HSL RhlI->C4HSL synthesizes RhlR RhlR RhlR_C4HSL RhlR-C4-HSL Complex RhlR->RhlR_C4HSL C4HSL->RhlR binds PqsA_D PqsA-D, PqsH PQS PQS PqsA_D->PQS synthesizes PqsR PqsR (MvfR) PqsR_PQS PqsR-PQS Complex PqsR->PqsR_PQS PQS->PqsR binds LasR_C12HSL->RhlI activates LasR_C12HSL->PqsA_D activates LasR_C12HSL->PqsR activates Virulence_Genes Virulence Genes (e.g., elastase, rhamnolipids, pyocyanin) RhlR_C4HSL->Virulence_Genes regulates PqsR_PQS->RhlI activates PqsR_PQS->RhlR activates PqsR_PQS->Virulence_Genes regulates

Caption: P. aeruginosa quorum sensing pathways.
Protocol 3: Extraction and Analysis of Quorum Sensing Molecules and Rhamnolipids

This protocol describes the extraction of small molecule virulence factors from culture supernatant for LC-MS/MS analysis.

1. Sample Preparation: a. Grow P. aeruginosa in a suitable liquid medium and collect the cell-free supernatant as described in Protocol 1, step 1. b. For QS molecules, perform a liquid-liquid extraction. Acidify the supernatant with formic acid and extract twice with an equal volume of ethyl acetate. c. For rhamnolipids, a solid-phase extraction (SPE) can be employed for higher yields and reproducibility[3]. d. Evaporate the organic solvent to dryness under a stream of nitrogen. e. Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Use a reversed-phase C18 column for chromatographic separation. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A suitable gradient to separate the molecules of interest. e. Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of known QS molecules and rhamnolipids. Use positive ion mode for AHLs and PQS, and negative ion mode for rhamnolipids.

Data Presentation: Quantitative Analysis of Virulence Factors

The following tables summarize examples of quantitative data for key P. aeruginosa virulence factors identified by mass spectrometry.

Table 1: Quantified Secreted Virulence Factors

Virulence FactorProtein ID (PAO1)Mass Spectrometry MethodFold Change (Condition)Reference
Elastase (LasB)PA3724Shotgun ProteomicsUpregulated in biofilm[19]
Alkaline Protease (AprA)PA1249SWATH-MS-[3]
Exotoxin A (ToxA)PA1148TMT Proteomics-[5]
T3SS Effector (ExoS)PA3841Shotgun ProteomicsIncreased secretion in inducing media[4]
T3SS Effector (ExoT)PA0044Shotgun ProteomicsIncreased secretion in inducing media[4]

Table 2: Quantified Small Molecule Virulence Factors

Virulence FactorChemical ClassMass Spectrometry MethodConcentration/Fold Change (Condition)Reference
3-oxo-C12-HSLN-acyl-homoserine lactoneLC-MS/MS (MRM)Varies with growth phase[10][13]
C4-HSLN-acyl-homoserine lactoneLC-MS/MS (MRM)Varies with growth phase[10][13]
PQS2-alkyl-4-quinoloneLC-MS/MS (MRM)Upregulated in biofilms
Rhamnolipids (various congeners)GlycolipidLC-MS/MSCan be quantified in g/L[3][14]

Disclaimer: The fold changes and concentrations are dependent on the specific experimental conditions and strains used in the cited studies. Researchers should establish their own quantitative assays and reference conditions.

By providing these detailed application notes and protocols, we aim to facilitate the use of mass spectrometry for the in-depth study of Pseudomonas aeruginosa virulence, ultimately contributing to the development of novel anti-virulence strategies to combat this important pathogen.

References

Application Notes and Protocols: 2-Heptyl-4-quinolone-13C6 in Biofilm Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Heptyl-4-quinolone-13C6 as an internal standard for the accurate quantification of 2-heptyl-4-quinolone (HHQ) in Pseudomonas aeruginosa biofilm research. HHQ is a crucial signaling molecule in the Pseudomonas Quinolone Signal (PQS) quorum-sensing system, which plays a pivotal role in biofilm formation, virulence factor production, and antibiotic tolerance.[1][2][3][4] Accurate quantification of HHQ in biofilms is essential for understanding its regulatory role and for the development of novel anti-biofilm therapeutics.

Introduction to the PQS Signaling System

Pseudomonas aeruginosa, a significant opportunistic pathogen, utilizes a complex network of quorum-sensing (QS) systems to coordinate its behavior in a cell-density-dependent manner. The PQS system is a key component of this network, alongside the las and rhl systems.[1][2] The signaling molecules of the PQS system are 2-alkyl-4(1H)-quinolones (AQs), with HHQ and its downstream product, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), being the most prominent.[1][2]

Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR), activating the expression of the pqsABCDE operon. This operon encodes the enzymes responsible for the biosynthesis of AQs, creating a positive feedback loop.[1][2] The PQS system regulates the production of numerous virulence factors and is critically involved in the maturation and structural integrity of biofilms.[5]

Role of this compound

This compound is a stable isotope-labeled (SIL) analog of HHQ. Its primary application in biofilm research is as an internal standard for quantification of endogenous HHQ using mass spectrometry-based techniques, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a SIL internal standard is considered the gold standard for quantitative mass spectrometry.[6][7] Because this compound is chemically identical to HHQ, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[6] This allows for the correction of variations in sample extraction, processing, and instrument response, leading to highly accurate and precise quantification of HHQ concentrations within the complex matrix of a biofilm.

Key Applications

  • Accurate Quantification of HHQ in Biofilms: Determine the precise concentrations of HHQ within P. aeruginosa biofilms under various experimental conditions.

  • Studying PQS Quorum Sensing Dynamics: Investigate the kinetics of HHQ production and accumulation during different stages of biofilm development.

  • Evaluating Anti-Biofilm Agents: Assess the efficacy of novel compounds in inhibiting HHQ biosynthesis or promoting its degradation.

  • Understanding Gene Regulation: Correlate HHQ concentrations with the expression levels of PqsR-regulated genes involved in virulence and biofilm formation.

Experimental Protocols

Protocol 1: Pseudomonas aeruginosa Biofilm Formation Assay (Crystal Violet Method)

This protocol describes a standard method for establishing P. aeruginosa biofilms in a microtiter plate format, which can then be used for the extraction and quantification of HHQ.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.

  • Dilution: Dilute the overnight culture 1:100 in fresh LB broth.

  • Incubation: Add 200 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with sterile medium as a negative control. Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic bacteria by gently aspirating the medium from each well. Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom microtiter plate. Measure the absorbance at 590 nm using a microplate reader.

Protocol 2: Extraction of HHQ from Biofilms for LC-MS/MS Analysis

This protocol outlines the extraction of HHQ from established biofilms for subsequent quantification.

Materials:

  • P. aeruginosa biofilms grown in a suitable format (e.g., 96-well plate, petri dish)

  • This compound internal standard solution (in methanol (B129727) or acetonitrile)

  • Ethyl acetate (B1210297)

  • Methanol

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Biofilm Disruption: After washing the biofilms as described in Protocol 1, add a known volume of sterile water or PBS to each well or dish. Scrape the biofilm from the surface using a sterile pipette tip or cell scraper to create a suspension.

  • Internal Standard Spiking: Transfer the biofilm suspension to a centrifuge tube. Add a known amount of this compound internal standard solution to each sample. The concentration of the internal standard should be in the expected range of the endogenous HHQ concentrations.

  • Liquid-Liquid Extraction: Add an equal volume of ethyl acetate to the biofilm suspension. Vortex vigorously for 1-2 minutes to extract the AQs into the organic phase.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the upper organic phase (ethyl acetate) containing the HHQ and internal standard and transfer it to a new tube.

  • Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of mobile phase (e.g., 50-100 µL of methanol or acetonitrile/water mixture) suitable for LC-MS/MS analysis. Vortex to ensure complete dissolution.

  • Clarification: Centrifuge the reconstituted sample at high speed for 5-10 minutes to pellet any insoluble debris.

  • Analysis: Transfer the supernatant to an LC-MS/MS vial for analysis.

Protocol 3: LC-MS/MS Quantification of HHQ

This protocol provides a general framework for the LC-MS/MS analysis of HHQ using this compound as an internal standard. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., QTRAP or Triple Quadrupole)

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • HHQ (Analyte): The precursor ion (m/z) will be the protonated molecule [M+H]+. The product ion(s) will be characteristic fragments.

    • This compound (Internal Standard): The precursor ion will be [M+6+H]+. The product ion(s) will be the corresponding labeled fragments.

  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity for both the analyte and the internal standard.

Quantification:

  • A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled HHQ and a fixed concentration of the this compound internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of HHQ in the biofilm extracts is then determined by interpolating the analyte/internal standard peak area ratio from the calibration curve.

Quantitative Data

The concentration of HHQ and PQS can vary significantly depending on the P. aeruginosa strain, growth conditions, and the stage of biofilm development. While extensive data on the absolute concentrations within the biofilm matrix is limited, studies on liquid cultures provide valuable insights.

AnalyteStrainConditionConcentration RangeReference
HHQP. aeruginosa PAO1-N ΔpqsL mutantLiquid Culture (LB)~2.5-3.6 fold higher than wild type[1]
PQSP. aeruginosa clinical isolatesLiquid Culture0.006 - >1 nmol/spot (HPTLC)[8]
PQSP. aeruginosa PA14Liquid CultureUp to 13 mg/L[6]
HHQ & PQSP. aeruginosa PA14 in mouse tissueIn vivo infection1-5000 pg/mL (HHQ), 10-5000 pg/mL (PQS)[9]

Note: These values are indicative and may not directly translate to biofilm concentrations. Direct measurement within the biofilm is recommended.

Visualizations

PQS Signaling Pathway

PQS_Signaling cluster_cell P. aeruginosa Cell pqsABCD pqsABCD HHQ_intra HHQ_intra pqsABCD->HHQ_intra biosynthesis pqsH pqsH PQS_intra PQS_intra pqsH->PQS_intra conversion pqsR_inactive PqsR (inactive) pqsR_active PqsR (active) pqsA_promoter pqsA promoter pqsR_active->pqsA_promoter activates transcription virulence_genes Virulence & Biofilm Genes pqsR_active->virulence_genes regulates pqsA_promoter->pqsABCD expression HHQ_intra->pqsH substrate HHQ_intra->pqsR_inactive binds HHQ_extra HHQ (extracellular) HHQ_intra->HHQ_extra transport PQS_intra->pqsR_inactive binds (high affinity) PQS_extra PQS (extracellular) PQS_intra->PQS_extra transport

Caption: The PQS quorum-sensing pathway in Pseudomonas aeruginosa.

Experimental Workflow for HHQ Quantification in Biofilms

HHQ_Quantification_Workflow cluster_protocol Quantification Protocol start 1. Biofilm Culture disrupt 2. Biofilm Disruption & Suspension start->disrupt spike 3. Spike with this compound disrupt->spike extract 4. Liquid-Liquid Extraction (Ethyl Acetate) spike->extract dry 5. Evaporation of Solvent extract->dry reconstitute 6. Reconstitution in Mobile Phase dry->reconstitute analyze 7. LC-MS/MS Analysis reconstitute->analyze quantify 8. Data Analysis & Quantification analyze->quantify PqsR_Regulation cluster_response Cellular Response HHQ HHQ PqsR PqsR HHQ->PqsR activates PQS PQS PQS->PqsR activates pqsA_operon pqsABCDE expression (Positive Feedback) PqsR->pqsA_operon induces virulence Virulence Factor Production (e.g., pyocyanin, elastase) PqsR->virulence regulates biofilm Biofilm Maturation (e.g., eDNA release) PqsR->biofilm regulates

References

Applications of 13C Labeled Standards in Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers a dynamic snapshot of cellular physiology. To enhance the accuracy and depth of metabolomic analyses, stable isotope-labeled standards, particularly those incorporating Carbon-13 (¹³C), have become indispensable tools. These standards serve multiple critical roles, from absolute quantification of metabolite concentrations to tracing the flow of atoms through intricate metabolic pathways. The use of ¹³C-labeled compounds provides an unparalleled level of detail, enabling researchers to move beyond static metabolite measurements to a functional understanding of metabolic networks.

The primary applications of ¹³C labeled standards in metabolomics can be broadly categorized into three key areas:

  • Quantitative Metabolomics: Uniformly ¹³C-labeled (U-¹³C) metabolites are used as internal standards to correct for variations in sample preparation and analysis, enabling accurate and precise quantification of endogenous metabolites.[1][2] This is crucial for identifying metabolic biomarkers and understanding disease states.

  • Metabolic Flux Analysis (MFA): By introducing a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine) into a biological system, researchers can track the incorporation of ¹³C into downstream metabolites.[3][4][5] The resulting labeling patterns, or mass isotopomer distributions, are then used in computational models to calculate the rates (fluxes) of metabolic reactions.[4][5] This provides a quantitative measure of pathway activity.

  • Metabolic Pathway Tracing: ¹³C tracers are used to elucidate novel metabolic pathways and to understand how different substrates contribute to the synthesis of key metabolites.[3] This is particularly valuable in complex systems like cancer cells or in studying the metabolic interplay between different cell types.

These application notes provide an overview of these key applications and detailed protocols for their implementation in a research setting.

Core Concepts and Methodologies

The successful application of ¹³C labeled standards in metabolomics relies on a well-designed experimental workflow, from sample preparation to data analysis.

Experimental Workflow

A typical workflow for a ¹³C labeling experiment involves several key steps, as illustrated in the diagram below. The process begins with the introduction of a ¹³C-labeled substrate to the biological system, followed by quenching of metabolic activity, extraction of metabolites, and finally, analysis by mass spectrometry or NMR.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Cell Culture/ Biological System B Introduction of 13C Labeled Substrate A->B C Metabolism Quenching B->C D Metabolite Extraction C->D E LC-MS/MS or GC-MS Analysis D->E F Data Processing E->F G Quantitative Analysis/ Metabolic Flux Analysis F->G H Biological Interpretation G->H

A generalized workflow for metabolomics studies using 13C labeled standards.

Application 1: Quantitative Metabolomics using ¹³C Internal Standards

Objective: To achieve accurate and precise quantification of endogenous metabolites by correcting for variability introduced during sample preparation and analysis.

Principle: A known amount of a uniformly ¹³C-labeled metabolite mixture is spiked into each biological sample at the earliest stage of sample preparation.[1] These labeled standards co-elute with their unlabeled counterparts during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer.[1] By measuring the ratio of the unlabeled (native) metabolite to its labeled internal standard, variations in extraction efficiency, injection volume, and instrument response can be normalized.

Protocol: Quantitative Analysis of Amino Acids in Mammalian Cells

This protocol outlines the steps for the quantitative analysis of amino acids in mammalian cell culture using a U-¹³C labeled amino acid mixture as an internal standard.

Materials:

  • Mammalian cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), pre-chilled to -80°C

  • U-¹³C labeled amino acid mixture (e.g., from Cambridge Isotope Laboratories)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Cell Culture and Harvest:

    • Culture mammalian cells to the desired confluency or cell number.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any residual medium.

    • Ensure complete removal of PBS after the final wash.

  • Metabolism Quenching and Metabolite Extraction:

    • Immediately add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).

    • Spike in the U-¹³C labeled amino acid mixture at a known concentration. The optimal concentration should be determined empirically but is typically in the range of the expected endogenous metabolite concentrations.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate at -80°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a suitable LC-MS/MS method for amino acid analysis. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for separating polar metabolites like amino acids.

    • Set up the MS method to monitor the specific MRM (Multiple Reaction Monitoring) transitions for both the unlabeled and ¹³C-labeled amino acids.

Data Presentation:

The quantitative data can be summarized in a table comparing the concentrations of different amino acids across various experimental conditions.

Amino AcidCondition A (μM)Condition B (μM)Fold Change (B/A)p-value
Alanine150.2 ± 12.5225.8 ± 18.71.50<0.01
Glutamate850.6 ± 70.1650.1 ± 55.30.76<0.05
Leucine95.3 ± 8.9142.1 ± 11.51.49<0.01
Proline110.7 ± 9.898.4 ± 8.10.89>0.05

Data are presented as mean ± standard deviation from n=3 biological replicates.

Application 2: ¹³C-Metabolic Flux Analysis (MFA)

Objective: To quantify the rates (fluxes) of intracellular metabolic pathways.

Principle: Cells are cultured in a medium where a primary carbon source (e.g., glucose) is replaced with its uniformly ¹³C-labeled counterpart. The cells are allowed to reach a metabolic and isotopic steady state, at which point the distribution of ¹³C within the intracellular metabolites reflects the relative activities of the metabolic pathways. The mass isotopomer distributions (MIDs) of key metabolites are measured by MS, and this data is used to constrain a metabolic model to estimate the intracellular fluxes.[4][5]

Protocol: ¹³C-MFA of Central Carbon Metabolism in Cancer Cells

This protocol describes a steady-state ¹³C-MFA experiment to investigate central carbon metabolism in cancer cells using [U-¹³C₆]glucose.

Materials:

  • Cancer cell line of interest

  • Glucose-free cell culture medium (e.g., DMEM)

  • [U-¹³C₆]glucose

  • Dialyzed fetal bovine serum (dFBS)

  • Materials for quenching and extraction (as in Application 1)

  • GC-MS or LC-MS/MS system

  • MFA software (e.g., INCA, METRAN, OpenMebius)[6][7][8]

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to ~50% confluency.

    • Prepare the labeling medium by supplementing glucose-free medium with 10 mM [U-¹³C₆]glucose and 10% dFBS.

    • Switch the cells to the labeling medium and culture for a sufficient time to reach isotopic steady state. This is typically determined empirically but is often around 24 hours for mammalian cells.

  • Metabolism Quenching and Metabolite Extraction:

    • Follow the same procedure as described in Application 1 for quenching and extraction. It is critical to perform these steps quickly and at low temperatures to accurately preserve the in vivo labeling patterns.

  • Mass Spectrometry Analysis:

    • Analyze the extracts by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).

  • Data Analysis and Flux Calculation:

    • Correct the raw MS data for the natural abundance of ¹³C.

    • Use the corrected MIDs and measured extracellular fluxes (glucose uptake, lactate (B86563) and amino acid secretion/uptake rates) as inputs for an MFA software package.

    • The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and model-predicted labeling patterns.

Data Presentation:

The results of an MFA study are typically presented as a flux map, visualizing the flow of carbon through the metabolic network. Quantitative flux values can also be presented in a table.

ReactionControl Flux (relative to glucose uptake)Treated Flux (relative to glucose uptake)
Glycolysis (Glucose -> Pyruvate)100120
Pentose Phosphate Pathway1510
PDH (Pyruvate -> Acetyl-CoA)8070
PC (Pyruvate -> Oxaloacetate)515
TCA Cycle (Citrate Synthase)8585

Fluxes are normalized to the glucose uptake rate of the control condition.

Application 3: Metabolic Pathway Tracing

Objective: To elucidate the contribution of different substrates to the synthesis of specific metabolites and to trace the flow of carbon through metabolic pathways.

Principle: Similar to MFA, this application involves introducing a ¹³C-labeled substrate and tracking its incorporation into downstream metabolites. However, the focus is often on qualitative or semi-quantitative tracing to understand pathway connectivity and substrate utilization rather than calculating absolute flux rates.

Signaling Pathway Diagram: Glucose Metabolism

The following diagram illustrates the major pathways of central carbon metabolism that can be traced using ¹³C-labeled glucose.

Glucose_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_synthesis Biosynthesis Glucose Glucose (13C) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P NADPH NADPH G6P->NADPH GAP Glyceraldehyde-3-P F6P->GAP PYR Pyruvate GAP->PYR LAC Lactate PYR->LAC ACoA Acetyl-CoA PYR->ACoA R5P->GAP Nuc Nucleotides R5P->Nuc CIT Citrate ACoA->CIT aKG α-Ketoglutarate CIT->aKG FA Fatty Acids CIT->FA SUC Succinate aKG->SUC AA Amino Acids aKG->AA MAL Malate SUC->MAL OAA Oxaloacetate MAL->OAA OAA->CIT OAA->AA

Tracing 13C from glucose through central carbon metabolism.

Conclusion

¹³C labeled standards are powerful and versatile tools in metabolomics, enabling researchers to obtain quantitative, dynamic, and functional insights into cellular metabolism. From accurate quantification of metabolite levels to the elucidation of complex metabolic networks and the calculation of reaction rates, the applications of ¹³C isotopes are fundamental to advancing our understanding of biology, disease, and drug action. The protocols and concepts outlined in these application notes provide a foundation for the successful implementation of these powerful techniques in your research.

References

Application Notes and Protocols for Measuring HHQ Production in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-heptyl-4-quinolone (HHQ) is a key signaling molecule in the quorum sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. As a precursor to the Pseudomonas quinolone signal (PQS), HHQ plays a crucial role in regulating virulence gene expression and biofilm formation, making it a critical target for novel anti-infective therapies.[1][2][3][4] The ability to accurately measure HHQ production in clinical isolates is essential for understanding disease progression, identifying potential therapeutic targets, and screening for compounds that inhibit QS pathways. These application notes provide detailed protocols for the quantification of HHQ in bacterial cultures, summarize representative quantitative data, and illustrate the associated signaling pathway and experimental workflows.

HHQ/PQS Signaling Pathway in Pseudomonas aeruginosa

The production of HHQ is embedded within a complex and interconnected quorum-sensing network in P. aeruginosa, which also includes the las and rhl systems.[3] The pqs system, responsible for the synthesis of 2-alkyl-4-quinolones (AQs), is regulated by transcription factors such as MvfR. HHQ itself can act as a signaling molecule by binding to the receptor PqsR, and it is also converted to the more potent signaling molecule PQS by the monooxygenase PqsH.[3][5]

HHQ_PQS_Signaling_Pathway cluster_cell Pseudomonas aeruginosa Cell cluster_extracellular Extracellular Environment Anthranilate Anthranilate pqsA_E pqsA-E operon Anthranilate->pqsA_E precursor HHQ HHQ pqsA_E->HHQ biosynthesis pqsH pqsH HHQ->pqsH substrate PqsR PqsR (MvfR) HHQ->PqsR binds & activates HHQ_out HHQ HHQ->HHQ_out transport PQS PQS pqsH->PQS conversion PQS->PqsR binds & activates PQS_out PQS PQS->PQS_out transport PqsR->pqsA_E induces expression Virulence_Genes Virulence Genes PqsR->Virulence_Genes regulates

HHQ/PQS quorum sensing signaling pathway in P. aeruginosa.

Quantitative Data Summary

The production of HHQ can vary significantly among different clinical isolates of P. aeruginosa, often correlating with the infection state (acute vs. chronic). The following table summarizes representative data on HHQ and PQS concentrations found in bacterial cultures of clinical isolates.

Isolate TypeMoleculeConcentration RangeMethod of QuantificationReference
Acute InfectionPQS0.5 - 3 µMELISA[6]
Chronic InfectionPQSNanomolar range (or below LOD)ELISA[6]
Cystic FibrosisHHQHigh concentrationsLC-MS/MS[5]
Cystic FibrosisPQSHigher in CF isolates than other diseasesNot specified[5]
General ClinicalHQNOVaries (higher in acute)ELISA[7][8]

Note: HQNO (2-heptyl-4-quinoline N-oxide) is another important metabolite in this pathway.

Experimental Protocols

Experimental Workflow for HHQ Quantification

The overall process for measuring HHQ production involves culturing the clinical isolate, extracting the molecule from the culture supernatant, and then quantifying it using a sensitive analytical method such as LC-MS/MS.

Experimental_Workflow Start Start Culture 1. Bacterial Culture (Clinical Isolate) Start->Culture Centrifuge 2. Centrifugation (Pellet Cells) Culture->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Extraction 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->Extraction Evaporation 5. Solvent Evaporation Extraction->Evaporation Reconstitution 6. Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis 8. Data Analysis (Quantification) LCMS->DataAnalysis End End DataAnalysis->End

Workflow for HHQ extraction and quantification from bacterial cultures.
Protocol 1: Bacterial Culture for HHQ Production

This protocol describes the general procedure for growing P. aeruginosa clinical isolates to produce HHQ.

Materials:

  • Luria-Bertani (LB) broth or Mueller-Hinton (MH) broth[6][7]

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate 5 mL of LB or MH broth with a single colony of the P. aeruginosa clinical isolate.

  • Incubate overnight at 37°C with shaking (e.g., 200 rpm).[2]

  • The next day, dilute the overnight culture into fresh broth to a starting optical density at 600 nm (OD600) of 0.01.[2]

  • Incubate the culture at 37°C with shaking. Samples for HHQ analysis can be taken at various time points (e.g., 8 and 16 hours) to profile production over time.[7]

  • At each time point, measure the OD600 to monitor bacterial growth.

  • Collect a desired volume of the culture (e.g., 1-5 mL) for HHQ extraction.

Protocol 2: HHQ Extraction from Culture Supernatant

This protocol details the extraction of HHQ and other quinolones from the bacterial culture supernatant using liquid-liquid extraction.

Materials:

  • Bacterial culture samples

  • Centrifuge

  • Sterile microcentrifuge tubes or larger centrifuge tubes

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Vortex mixer

  • Nitrogen gas stream or centrifugal evaporator (e.g., SpeedVac)

  • Methanol or appropriate solvent for reconstitution

Procedure:

  • Transfer the collected bacterial culture to a centrifuge tube.

  • Pellet the bacterial cells by centrifugation (e.g., 13,000 rpm for 2 minutes).[9]

  • Carefully collect the cell-free supernatant and transfer it to a new tube.

  • Add an equal volume of ethyl acetate to the supernatant.

  • Vortex vigorously for 1-2 minutes to extract the quinolones into the organic phase.

  • Centrifuge the mixture to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer (containing HHQ) to a new clean tube.

  • Repeat the extraction (steps 4-7) on the aqueous phase to maximize recovery.

  • Evaporate the pooled organic extracts to dryness using a stream of nitrogen gas or a centrifugal evaporator.

  • Store the dried extract at -20°C or proceed immediately to reconstitution.

Protocol 3: Quantification of HHQ by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of HHQ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[10][11]

Materials:

  • Dried HHQ extract

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)[12][13]

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • HHQ analytical standard

  • Internal standard (e.g., nalidixic acid or a deuterated HHQ analog)[10]

Procedure:

  • Sample Preparation:

    • Reconstitute the dried HHQ extract in a known volume (e.g., 100-300 µL) of a suitable solvent, such as a 1:1:1 mixture of methanol, water, and acetonitrile.[10]

    • Spike the sample with a known concentration of an internal standard to correct for matrix effects and variations in instrument response.[10]

    • Centrifuge the reconstituted sample to pellet any insoluble material before transferring the supernatant to an HPLC vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a gradient elution program. A typical gradient might run from a low to a high percentage of acetonitrile over several minutes.

    • Set the mass spectrometer to operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[12] The specific precursor and product ion transitions for HHQ and the internal standard must be determined beforehand.

    • Example Transitions: These will be instrument-specific, but involve selecting the protonated molecular ion [M+H]+ of HHQ as the precursor and monitoring one or more of its characteristic fragment ions.

  • Quantification:

    • Prepare a calibration curve by analyzing a series of known concentrations of the HHQ analytical standard spiked into a blank culture medium matrix.[10][14]

    • Plot the ratio of the peak area of HHQ to the peak area of the internal standard against the concentration of the HHQ standard.

    • Calculate the concentration of HHQ in the clinical isolate samples by interpolating their peak area ratios on the calibration curve.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the reliable measurement of HHQ production in clinical isolates. Accurate quantification of this key quorum-sensing molecule is fundamental for research into P. aeruginosa pathogenicity and for the development of novel anti-virulence strategies. The choice of quantification method may depend on the required sensitivity and throughput, with LC-MS/MS offering the highest specificity and ELISA providing a valuable tool for high-throughput screening applications.[7][10]

References

Application Notes and Protocols for Pharmacokinetic Studies of 2-Heptyl-4-quinolone-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-quinolone (HHQ) is a key signaling molecule in the quorum-sensing system of the opportunistic pathogen Pseudomonas aeruginosa. It is a precursor to the Pseudomonas quinolone signal (PQS), and together they regulate the expression of numerous virulence factors and are integral to biofilm formation. Understanding the pharmacokinetic (PK) properties of HHQ is crucial for the development of novel anti-infective therapies targeting quorum sensing. The use of a stable isotope-labeled internal standard, such as 2-Heptyl-4-quinolone-13C6 (HHQ-13C6), is the gold standard for quantitative bioanalysis, providing high accuracy and precision by correcting for matrix effects and variations in sample processing.

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical pharmacokinetic studies of HHQ using HHQ-13C6 as an internal standard. The protocols cover in-vivo animal studies, sample preparation, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

PQS Signaling Pathway

The Pseudomonas Quinolone Signal (PQS) system is a complex network that governs virulence in P. aeruginosa. HHQ is a central molecule in this pathway, acting as both a precursor to PQS and a signaling molecule in its own right. Understanding this pathway is essential for contextualizing the role of HHQ in bacterial pathogenesis.

PQS_Signaling_Pathway cluster_synthesis Biosynthesis cluster_conversion Conversion & Signaling pqsABCD pqsABCD operon PqsA PqsA pqsABCD->PqsA expresses PqsD PqsD PqsA->PqsD activates PqsBC PqsBC PqsD->PqsBC provides substrate for HHQ 2-Heptyl-4-quinolone (HHQ) PqsBC->HHQ synthesizes PqsH PqsH HHQ->PqsH converted by PqsR PqsR (MvfR) (Transcriptional Regulator) HHQ->PqsR binds to PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS PQS->PqsR binds to (high affinity) PqsR->pqsABCD activates transcription Virulence_Genes Virulence Genes (e.g., elastase, pyocyanin) PqsR->Virulence_Genes activates transcription

Biosynthesis and regulation in the PQS quorum-sensing pathway.

Experimental Protocols

In-Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study in mice to determine the plasma concentration-time profile of HHQ following intravenous (IV) and oral (PO) administration.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[1][2] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • 2-Heptyl-4-quinolone (HHQ)

  • Vehicle for dosing (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Protocol:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Dosing Solution Preparation: Prepare a stock solution of HHQ in a suitable vehicle. For this example, a 1 mg/kg dose is used.

  • Animal Dosing:

    • Intravenous (IV) Administration: Administer HHQ solution via tail vein injection at a dose of 1 mg/kg.

    • Oral (PO) Administration: Administer HHQ solution via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via retro-orbital bleeding at the following time points:

    • IV Administration: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-dose.

  • Plasma Preparation: Immediately after collection, place blood samples in EDTA-coated tubes and keep on ice. Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

PK_Workflow cluster_animal_phase In-Vivo Phase cluster_sample_prep Sample Processing cluster_analysis Analysis Phase Dosing Dosing (IV or PO) Blood_Collection Serial Blood Sampling (Specified Time Points) Dosing->Blood_Collection Centrifugation Centrifugation (2000 x g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Isolation Plasma Isolation Centrifugation->Plasma_Isolation Protein_Precipitation Protein Precipitation (Acetonitrile with HHQ-13C6) Plasma_Isolation->Protein_Precipitation Supernatant_Transfer Supernatant Transfer & Evaporation Protein_Precipitation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Pharmacokinetic Modeling LC_MS_MS->Data_Analysis

Workflow for a typical preclinical pharmacokinetic study.
Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of HHQ from plasma samples and preparation for quantitative analysis using isotope dilution mass spectrometry.

Materials:

  • Frozen plasma samples

  • This compound (HHQ-13C6) internal standard (IS) solution in acetonitrile (B52724) (e.g., 100 ng/mL)

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • 96-well plates or autosampler vials

Protocol:

  • Thaw Samples: Thaw plasma samples on ice.

  • Spike with Internal Standard: To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the HHQ-13C6 internal standard.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or well in a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Quantification of HHQ

This section provides a representative LC-MS/MS method for the quantification of HHQ. Instrument parameters should be optimized for the specific mass spectrometer used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

ParameterRecommended Value
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters:

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for the specific instrument

MRM Transitions (Predicted):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
HHQ 244.2159.120-30
HHQ-13C6 250.2165.120-30

Note: The product ion at m/z 159.1 corresponds to the quinolone ring fragment after the loss of the heptyl chain. The collision energy should be optimized for maximum signal intensity.

Data Presentation

The following tables present hypothetical pharmacokinetic data for HHQ in mice, based on values observed for the closely related molecule PQS, to illustrate how results should be presented.

Table 1: Plasma Concentration of HHQ over Time

Time (hours)Mean Plasma Concentration (ng/mL) ± SD (IV, 1 mg/kg)Mean Plasma Concentration (ng/mL) ± SD (PO, 10 mg/kg)
0.083 (5 min)850 ± 120-
0.25 (15 min)450 ± 95250 ± 60
0.5220 ± 45550 ± 110
1110 ± 25700 ± 150
250 ± 12450 ± 90
415 ± 5200 ± 45
8< LLOQ50 ± 15
24< LLOQ< LLOQ

LLOQ: Lower Limit of Quantification

Table 2: Pharmacokinetic Parameters of HHQ in Mice

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 850700
Tmax (h) 0.0831.0
AUC0-t (ng·h/mL) 6502500
AUC0-inf (ng·h/mL) 6602550
t1/2 (h) 1.52.5
Oral Bioavailability (%) -~38%

Data are illustrative and should be determined experimentally. The oral bioavailability is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Metabolism and Excretion

The in-vivo metabolism of HHQ is not extensively characterized in the literature. However, based on its structure, potential metabolic pathways could include hydroxylation of the alkyl chain or the quinolone ring system, followed by glucuronidation or sulfation to facilitate excretion. The primary routes of excretion are likely to be renal and/or fecal. Further studies using radiolabeled HHQ or high-resolution mass spectrometry would be necessary to fully elucidate its metabolic fate and excretion profile.

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to conduct pharmacokinetic studies of 2-heptyl-4-quinolone. The use of this compound as an internal standard in conjunction with LC-MS/MS analysis will ensure the generation of high-quality, reliable data. This information is critical for advancing our understanding of this important bacterial signaling molecule and for the development of novel therapeutics targeting P. aeruginosa infections.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 2-Heptyl-4-quinolone (HHQ)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of 2-Heptyl-4-quinolone (HHQ), a critical quorum sensing molecule in Pseudomonas aeruginosa. The content is tailored for researchers, scientists, and drug development professionals utilizing LC-MS/MS for their analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact HHQ quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as HHQ, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2] In complex biological samples like bacterial culture supernatants, plasma, or tissue homogenates, components such as salts, proteins, and lipids can interfere with the ionization of HHQ in the mass spectrometer source, leading to unreliable data.[3]

Q2: What are the most common biological matrices for HHQ analysis and their associated challenges?

A2: The most common matrices for HHQ analysis are P. aeruginosa culture supernatants, sputum from cystic fibrosis patients, and various tissue homogenates in preclinical studies. Each presents unique challenges:

  • Bacterial Culture Supernatants: Rich in media components, bacterial metabolites, and secreted proteins that can cause significant matrix effects.

  • Sputum: A highly complex and viscous matrix containing mucins, DNA, proteins, and lipids, which can clog LC columns and cause severe ion suppression.

  • Plasma/Serum: High concentrations of proteins and phospholipids (B1166683) are major sources of interference and ion suppression.[4]

  • Tissue Homogenates (e.g., lung): Complex matrix with high lipid and protein content, requiring extensive cleanup.

Q3: What is the "gold standard" for mitigating matrix effects in HHQ quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[5][6] A SIL-IS, such as deuterated HHQ (e.g., HHQ-d4), is chemically identical to HHQ but has a different mass. It co-elutes with HHQ and experiences the same matrix effects, allowing for accurate correction of signal variations.[7]

Q4: Can I use a structural analog as an internal standard if a SIL-IS is unavailable?

A4: While a SIL-IS is ideal, a structural analog can be used. However, it is crucial to validate that the analog's chromatographic behavior and ionization response are very similar to HHQ in the presence of the matrix. Differences in retention time or ionization efficiency between the analyte and the analog can lead to inadequate correction for matrix effects.

Q5: How can I assess the extent of matrix effects in my assay?

A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration.[8] The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening) - Interaction of HHQ with metal ions in the LC system. - Suboptimal mobile phase composition. - Column degradation.- Add a chelating agent, such as 0.2 mM 2-Picolinic acid or EDTA, to the mobile phase to improve peak shape for quinolones. - Optimize the mobile phase pH and organic solvent gradient. - Use a guard column and/or replace the analytical column.
High Variability in Results (Poor Precision) - Inconsistent sample preparation. - Significant and variable matrix effects between samples. - Carryover from previous injections.- Automate sample preparation steps where possible. - Crucially, incorporate a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. - Optimize the autosampler wash procedure with a strong organic solvent.
Low Analyte Recovery - Inefficient extraction method. - Analyte degradation during sample processing. - Strong binding of HHQ to matrix components (e.g., proteins).- Compare different extraction techniques (e.g., LLE vs. SPE) to find the most efficient method for your matrix. - Keep samples on ice or at 4°C during processing and minimize exposure to light if degradation is suspected. - For plasma or serum, perform a protein precipitation step prior to extraction.
Significant Ion Suppression - Co-elution of matrix components (e.g., phospholipids, salts). - Inadequate sample cleanup.- Improve chromatographic separation to resolve HHQ from interfering compounds. - Enhance the sample preparation protocol. For example, switch from protein precipitation to a more thorough method like Solid-Phase Extraction (SPE). - Dilute the sample extract, if sensitivity allows, to reduce the concentration of interfering matrix components.

Quantitative Data Summary

The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery of HHQ. Below is a summary of expected performance from common extraction techniques.

Table 1: Comparison of Sample Preparation Techniques for Biological Matrices

Technique Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 70-90%40-70% (Significant Suppression)Simple, fast, and inexpensive.Inefficient at removing phospholipids and salts, leading to strong matrix effects.
Liquid-Liquid Extraction (LLE) 80-100%85-110% (Minimal Effect)Good at removing salts and some phospholipids.Can be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE) 85-105%90-110% (Minimal Effect)Highly effective at removing interfering components, can be automated.More expensive and requires method development to optimize the sorbent and elution conditions.

Note: The values presented are typical ranges and can vary depending on the specific matrix, protocol, and analyte concentration.

Detailed Experimental Protocols

Protocol 1: HHQ Extraction from Bacterial Culture Supernatant using LLE

This protocol is suitable for the extraction of HHQ from the cell-free supernatant of P. aeruginosa cultures.

  • Sample Collection: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Internal Standard Spiking: Add a known concentration of SIL-IS (e.g., HHQ-d4) to an aliquot of the supernatant.

  • Acidification: Adjust the pH of the supernatant to ~3.0 with formic acid.

  • Extraction: Add 3 volumes of ethyl acetate (B1210297) to the supernatant. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: HHQ Extraction from Plasma using SPE

This protocol is designed for the cleanup of plasma samples prior to HHQ quantification.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the SIL-IS. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the HHQ and SIL-IS from the cartridge with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1, Step 8.

Visualizations

Signaling Pathway of HHQ

HHQ_Signaling_Pathway cluster_pqs_operon pqs Operon pqsA pqsA pqsB pqsB pqsC pqsC pqsD pqsD pqsE pqsE HHQ HHQ pqsD->HHQ Biosynthesis Anthranilate Anthranilate Anthranilate->pqsA Substrate PqsR PqsR (Transcriptional Regulator) Virulence_Genes Virulence Genes PqsR->Virulence_Genes Activates Transcription cluster_pqs_operon cluster_pqs_operon PqsR->cluster_pqs_operon Activates Transcription HHQ->PqsR Binds to pqsH pqsH HHQ->pqsH Precursor PQS PQS (2-heptyl-3-hydroxy-4-quinolone) PQS->PqsR Binds to pqsH->PQS Conversion HHQ_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Culture Supernatant) Spike Spike with SIL-Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Drydown Dry-down Extraction->Drydown Reconstitute Reconstitute Drydown->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification Mitigation_Strategies cluster_L1 cluster_L2 cluster_L3 Start Inaccurate HHQ Quantification (Due to Matrix Effects) Level1 Level 1: Basic Mitigation Start->Level1 Optimize_Chroma Optimize Chromatography Level1->Optimize_Chroma Simple_Cleanup Simple Cleanup (PPT) Level1->Simple_Cleanup Level2 Level 2: Advanced Mitigation Advanced_Cleanup Advanced Cleanup (SPE) Level2->Advanced_Cleanup Analog_IS Use Structural Analog IS Level2->Analog_IS Level3 Level 3: Gold Standard SIL_IS Use Stable Isotope-Labeled IS Level3->SIL_IS Optimize_Chroma->Level2 Simple_Cleanup->Level2 Advanced_Cleanup->Level3 Analog_IS->Level3 Goal Accurate & Precise HHQ Quantification SIL_IS->Goal

References

Technical Support Center: Optimizing Chromatography for Quinolone Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of quinolones.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of quinolones, offering step-by-step solutions to resolve them.

Issue 1: Peak Tailing

Q: Why are my quinolone peaks tailing, and how can I fix it?

A: Peak tailing for quinolone antibiotics in reversed-phase HPLC is often caused by secondary interactions between the basic functional groups of the quinolones and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1] This can compromise resolution, sensitivity, and accurate quantification.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The pH of the mobile phase is a critical factor.[1] For basic quinolones, operating at a lower pH (e.g., 2.5-3.5) protonates the analyte and suppresses the ionization of silanol groups, minimizing unwanted interactions.

  • Use Mobile Phase Additives: Incorporating additives like triethylamine (B128534) (TEA) can mask the active silanol sites on the stationary phase, improving peak symmetry.

  • Select an Appropriate Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to reduce the number of available silanol groups.

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.

  • Check for Column Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[1]

Issue 2: Peak Splitting

Q: What causes my quinolone peaks to split into two or more peaks?

A: Peak splitting in HPLC can occur due to several factors, including issues with the separation method, a blocked column frit, or problems with the stationary phase itself.[2]

Troubleshooting Steps:

  • Review Method Parameters: If only a single peak is splitting, it might indicate the co-elution of two different components. Try a smaller injection volume to see if the peaks resolve. Adjusting the mobile phase composition, temperature, or flow rate can also help improve separation.[2]

  • Check for a Blocked Frit: A blockage in the column inlet frit can disrupt the sample flow path, causing peak splitting for all analytes. If this is suspected, replacing the frit or the entire column may be necessary.[2]

  • Inspect the Stationary Phase: Voids or contamination in the column's stationary phase can create alternative flow paths for the analyte, resulting in split peaks. This usually requires column replacement.[2]

  • Ensure Sample Solvent Compatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Ghost Peaks

Q: I am observing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks" and how do I get rid of them?

A: Ghost peaks are extraneous peaks that do not originate from the injected sample. They can arise from various sources, including contamination of the mobile phase, carryover from previous injections, or issues with the HPLC system itself.

Troubleshooting Steps:

  • Identify the Source:

    • Blank Injection: Run a blank gradient (without injecting a sample). If the ghost peak is still present, the contamination is likely from the mobile phase or the system.

    • Solvent Purity: Use high-purity, HPLC-grade solvents to prepare your mobile phase.

    • System Contamination: Flush the entire system, including the injector and detector, with a strong solvent to remove any adsorbed contaminants.

  • Prevent Carryover:

    • Injector Cleaning: Implement a robust needle wash protocol between injections.

    • Injection Volume: Avoid overfilling the sample loop.

  • Mobile Phase Preparation:

    • Fresh Solvents: Prepare fresh mobile phase daily and keep the reservoirs covered to prevent contamination.

    • Degassing: Properly degas the mobile phase to remove dissolved gases that can cause baseline disturbances.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for separating quinolones?

A1: The optimal pH depends on the specific quinolones being analyzed. Generally, a pH between 2.5 and 3.5 is recommended for reversed-phase chromatography of basic quinolones to ensure they are in their protonated form and to minimize interactions with the silica (B1680970) support.[1]

Q2: Which type of column is best suited for quinolone analysis?

A2: C18 columns are widely used for the separation of quinolones. For problematic separations, especially those with peak tailing, using a highly end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) can provide better results.

Q3: How can I improve the resolution between two closely eluting quinolone peaks?

A3: To improve resolution, you can:

  • Optimize the mobile phase composition: Adjust the ratio of organic solvent to the aqueous buffer.

  • Change the organic solvent: Switching from acetonitrile (B52724) to methanol (B129727), or vice-versa, can alter selectivity.

  • Adjust the pH: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds like quinolones.

  • Lower the flow rate: This can increase column efficiency but will also increase the analysis time.

  • Use a longer column or a column with smaller particles: Both will increase the number of theoretical plates and improve resolution.[3]

Q4: What are common mobile phase additives used in quinolone analysis and why are they used?

A4: Common additives include:

  • Acids (e.g., formic acid, phosphoric acid): Used to control the pH of the mobile phase and ensure the ionization state of the quinolones.

  • Bases (e.g., triethylamine): Added to mask residual silanol groups on the stationary phase to reduce peak tailing.[4]

  • Buffers (e.g., ammonium (B1175870) formate, ammonium acetate): Help maintain a stable pH throughout the analysis, which is crucial for reproducible results.

Q5: What are the key considerations for the chiral separation of quinolones like ofloxacin?

A5: Chiral separation of quinolones is important as enantiomers can have different pharmacological activities. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective. The mobile phase, usually a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) with a basic additive, needs to be carefully optimized to achieve baseline separation of the enantiomers.

Data Presentation

The following tables summarize the impact of different chromatographic conditions on the separation of quinolones.

Table 1: Effect of Mobile Phase pH on Retention Time and Tailing Factor of Ciprofloxacin (B1669076)

Mobile Phase pHRetention Time (min)Tailing Factor (As)
2.58.21.1
3.07.51.3
3.56.81.6
4.06.11.9

Conditions: C18 column (250 x 4.6 mm, 5 µm), Mobile Phase: Acetonitrile/Phosphate Buffer (20:80, v/v), Flow Rate: 1.0 mL/min, Detection: 278 nm.

Table 2: Influence of Acetonitrile Concentration on Quinolone Separation

QuinoloneRetention Time (min) at 25% ACNResolution (Rs) with preceding peakTailing Factor (As)Retention Time (min) at 30% ACNResolution (Rs) with preceding peakTailing Factor (As)
Norfloxacin5.8-1.24.9-1.3
Ciprofloxacin6.52.11.35.51.91.4
Enrofloxacin7.93.51.26.83.11.3
Ofloxacin9.22.81.47.92.51.5

Conditions: C18 column (150 x 4.6 mm, 5 µm), Mobile Phase: Acetonitrile/0.1% Formic Acid in Water, Flow Rate: 1.0 mL/min, Detection: 280 nm.

Experimental Protocols

Protocol 1: HPLC Analysis of Ciprofloxacin in a Pharmaceutical Formulation[6]
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 (v/v) mixture of 0.025 M orthophosphoric acid (pH adjusted to 3.0 with triethylamine) and methanol. Filter through a 0.45 µm membrane filter and degas.[1]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Ciprofloxacin reference standard in the mobile phase to obtain a stock solution of 100 µg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Ciprofloxacin and transfer it to a 50 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Further dilute to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 278 nm

    • Column Temperature: Ambient

  • Data Analysis: Identify the ciprofloxacin peak by its retention time compared to the standard. Calculate the concentration based on the peak area. Evaluate peak symmetry by calculating the tailing factor.[1]

Protocol 2: Solid-Phase Extraction (SPE) of Quinolones from Milk[7]
  • Sample Pre-treatment: Weigh 1 g of the milk sample into a centrifuge tube. Add 15 mL of 10% trichloroacetic acid in acetonitrile. Vortex for 1 minute and sonicate for 5 minutes. Centrifuge at 5,000 rpm for 10 minutes. Collect the supernatant.[5]

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.[5]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water. Dry the cartridge under full vacuum for 5 minutes.[5]

  • Elution: Elute the quinolones with 3 mL of methanol.[5]

  • Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 0.5 mL of the initial mobile phase for HPLC analysis.[5]

Visualizations

Troubleshooting_Workflow start Chromatographic Problem Observed (e.g., Peak Tailing, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System-Wide Issue (e.g., Blocked Frit, Column Void) check_all_peaks->system_issue Yes specific_peak_issue Issue is Analyte-Specific check_all_peaks->specific_peak_issue No replace_consumables Inspect and Replace Consumables (Column, Frit, Guard Column) system_issue->replace_consumables check_method Review Method Parameters (Mobile Phase, Temperature, Flow Rate) specific_peak_issue->check_method check_sample_prep Review Sample Preparation (Solvent, Concentration) check_method->check_sample_prep optimize_method Optimize Method Parameters (e.g., Adjust pH, Gradient) check_method->optimize_method optimize_sample_prep Optimize Sample Preparation (e.g., Dilute Sample, Change Solvent) check_sample_prep->optimize_sample_prep end Problem Resolved optimize_method->end optimize_sample_prep->end replace_consumables->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH < 3.5? start->check_pH adjust_pH Lower Mobile Phase pH (e.g., to pH 2.5-3.0) check_pH->adjust_pH No check_additive Is a Tailing Reducer Used? (e.g., Triethylamine) check_pH->check_additive Yes resolved Peak Shape Improved adjust_pH->resolved add_additive Add a Tailing Reducer (e.g., 0.1% TEA) check_additive->add_additive No check_column Is an End-Capped or High-Purity Silica Column in Use? check_additive->check_column Yes add_additive->resolved change_column Switch to a Highly Deactivated or End-Capped Column check_column->change_column No check_concentration Is Sample Concentration High? check_column->check_concentration Yes change_column->resolved dilute_sample Dilute Sample and Re-inject check_concentration->dilute_sample Yes check_concentration->resolved No dilute_sample->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

Technical Support Center: 2-Heptyl-4-quinolone (HHQ)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Heptyl-4-quinolone (HHQ). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, extraction, and quantification of HHQ, ultimately helping to improve recovery and yield.

Frequently Asked Questions (FAQs)

Q1: What is 2-Heptyl-4-quinolone (HHQ) and why is it important?

A1: 2-Heptyl-4-quinolone (HHQ) is a bacterial signaling molecule that plays a crucial role in quorum sensing, particularly in Pseudomonas aeruginosa. It is the direct precursor to the Pseudomonas quinolone signal (PQS), a key molecule involved in virulence factor production and biofilm formation.[1][2][3] Understanding and working with HHQ is vital for research into bacterial communication and the development of anti-infective therapies.

Q2: What are the main challenges in working with HHQ?

A2: Researchers often face challenges with low recovery of HHQ during chemical synthesis, extraction from bacterial cultures, and subsequent purification and quantification.[4] Key issues include suboptimal reaction conditions, degradation of the molecule, and inefficient extraction procedures.

Q3: How stable is HHQ?

A3: The stability of quinolone compounds can be influenced by factors such as pH, temperature, and light exposure.[5][6][7] While specific data on HHQ is limited, related compounds show degradation under acidic or alkaline conditions and at elevated temperatures.[5][8][9] For optimal stability, it is recommended to store HHQ in a cool, dark place and to be mindful of the pH during extraction and analysis.[10]

Troubleshooting Guides

Low Yield in HHQ Synthesis

Low yields during the chemical synthesis of HHQ are a common problem. The following guide addresses potential causes and solutions, focusing on the widely used Gould-Jacobs reaction.

Q4: My Gould-Jacobs synthesis of HHQ is resulting in a low yield and a dark, tarry substance. What could be the cause?

A4: This is a frequent issue in quinolone synthesis and is often attributed to several factors related to reaction conditions.[4]

Potential Causes and Solutions for Low HHQ Synthesis Yield

Potential Cause Recommended Solution
Suboptimal Reaction Temperature Many quinolone syntheses are highly sensitive to temperature. Excessive heat during the cyclization step can lead to the formation of side products and polymerization.[4][11] Carefully control the temperature, starting lower and gradually increasing it while monitoring the reaction by TLC.
Prolonged Reaction Time Extended reaction times, especially at high temperatures, can cause degradation of the desired product.[4] Optimize the reaction time by closely monitoring the disappearance of the intermediate via TLC.
Impure Starting Materials Impurities in the aniline (B41778) or β-ketoester starting materials can lead to side reactions and a complex product mixture.[4] Ensure the purity of your reactants before starting the synthesis.
Inappropriate Solvent The polarity and boiling point of the solvent can significantly impact the reaction. High-boiling solvents like Dowtherm A are often used for the high-temperature cyclization step.[12]
Formation of Decarboxylated Byproduct Excessive heat can cause decarboxylation of the 3-carboalkoxy group, leading to a mixture of products.[4] Optimize the temperature and reaction time to favor cyclization without promoting decarboxylation.

Logical Workflow for Troubleshooting Low HHQ Synthesis Yield

HHQ Synthesis Troubleshooting start Low HHQ Yield in Synthesis check_temp Is the reaction temperature optimized? start->check_temp check_time Is the reaction time too long? check_temp->check_time Yes optimize_temp Optimize temperature profile (gradual increase) check_temp->optimize_temp No check_purity Are the starting materials pure? check_time->check_purity No optimize_time Monitor reaction by TLC to determine optimal time check_time->optimize_time Yes check_solvent Is the correct high-boiling solvent being used? check_purity->check_solvent Yes purify_reagents Purify starting materials check_purity->purify_reagents No use_correct_solvent Use appropriate high-boiling solvent (e.g., Dowtherm A) check_solvent->use_correct_solvent No successful_synthesis Improved HHQ Yield check_solvent->successful_synthesis Yes optimize_temp->successful_synthesis optimize_time->successful_synthesis purify_reagents->successful_synthesis use_correct_solvent->successful_synthesis

Troubleshooting workflow for low HHQ synthesis yield.
Low Recovery During HHQ Extraction

Efficiently extracting HHQ from complex matrices like bacterial cultures is critical for accurate quantification. Low recovery is often due to suboptimal extraction parameters.

Q5: I am experiencing low recovery of HHQ when extracting it from a Pseudomonas aeruginosa culture supernatant. How can I improve my extraction efficiency?

A5: Low recovery from bacterial cultures is a common hurdle. Optimizing your liquid-liquid extraction (LLE) protocol is key.

Troubleshooting Guide for HHQ Extraction

Issue Potential Cause Recommended Solution
Poor Partitioning into Organic Solvent The polarity of the extraction solvent may not be optimal for HHQ.HHQ is a lipophilic molecule. Use a non-polar to moderately polar solvent like ethyl acetate (B1210297) or dichloromethane.[13][14] Consider trying different solvents to find the best partition coefficient for HHQ.
HHQ is in Ionized Form The pH of the aqueous phase can affect the ionization state of HHQ, reducing its solubility in the organic solvent.Adjust the pH of the culture supernatant. For quinolones, which can be weakly basic, adjusting the pH to be slightly above the pKa will ensure it is in its neutral, more hydrophobic form, thus improving extraction into the organic phase.[13]
Insufficient Mixing Inadequate mixing of the aqueous and organic phases leads to incomplete extraction.Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to maximize the surface area between the two phases and allow for efficient partitioning of HHQ.
Emulsion Formation The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to loss.To break an emulsion, you can try adding a small amount of a saturated salt solution (brine), centrifuging the sample at a higher speed, or filtering the mixture through a bed of celite.
Degradation During Extraction Prolonged exposure to harsh pH conditions or elevated temperatures during extraction can lead to HHQ degradation.Perform the extraction at room temperature or on ice and minimize the time the sample is exposed to acidic or basic conditions.
Incomplete Phase Separation Poor separation of the aqueous and organic layers can result in carryover and inaccurate quantification.Ensure complete separation of the layers before collecting the organic phase. Centrifugation can aid in achieving a clean separation.

Experimental Workflow for Optimized HHQ Extraction

HHQ Extraction Workflow start Start: Bacterial Culture Supernatant adjust_ph Adjust pH of supernatant to slightly basic (e.g., pH 8-9) start->adjust_ph add_solvent Add organic solvent (e.g., Ethyl Acetate) at an optimal ratio (e.g., 1:1 v/v) adjust_ph->add_solvent mix Vortex vigorously for 1-2 minutes add_solvent->mix centrifuge Centrifuge to separate phases mix->centrifuge collect_organic Carefully collect the organic layer centrifuge->collect_organic repeat_extraction Repeat extraction of the aqueous layer with fresh organic solvent (optional but recommended) collect_organic->repeat_extraction pool_organic Pool the organic layers repeat_extraction->pool_organic dry_organic Dry the pooled organic layer (e.g., over anhydrous Na2SO4) pool_organic->dry_organic evaporate Evaporate the solvent under a stream of nitrogen dry_organic->evaporate reconstitute Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol) evaporate->reconstitute end End: HHQ extract ready for analysis reconstitute->end

Optimized workflow for HHQ extraction from bacterial culture.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 2-Heptyl-4-quinolone (HHQ)

This protocol is a general guideline for the synthesis of HHQ via the Gould-Jacobs reaction.[4][12][15]

Materials:

  • Aniline

  • Diethyl 2-(ethoxymethylene)malonate

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Petroleum ether

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

Procedure:

  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq) in a high-boiling solvent.

  • Heat the mixture to 140-150°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

  • Cyclization: Gradually increase the temperature to 240-250°C. The reaction is typically complete within 30-60 minutes. Monitor the disappearance of the intermediate by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of cold petroleum ether to precipitate the crude product.

  • Purification: Collect the solid by filtration and wash it with cold petroleum ether to remove the high-boiling solvent.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-Heptyl-4-quinolone.

Protocol 2: Extraction of HHQ from Pseudomonas aeruginosa Culture

This protocol outlines a liquid-liquid extraction procedure for isolating HHQ from a bacterial culture supernatant.

Materials:

  • P. aeruginosa culture supernatant

  • Ethyl acetate (HPLC grade)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH adjustment

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Centrifuge the P. aeruginosa culture to pellet the cells. Carefully collect the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to approximately 8.0-9.0 using the NaOH solution.

  • First Extraction: Transfer a known volume of the pH-adjusted supernatant to a centrifuge tube. Add an equal volume of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the tube at a sufficient speed (e.g., 4000 x g) for 10 minutes to separate the aqueous and organic phases.

  • Carefully remove the upper organic layer and transfer it to a clean tube.

  • Second Extraction (Optional but Recommended): Add another equal volume of fresh ethyl acetate to the remaining aqueous layer and repeat steps 4-6. Combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.

  • Concentration: Transfer the dried organic extract to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried HHQ extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis (e.g., by HPLC-MS/MS).

HHQ Biosynthesis and Signaling Pathway

HHQ PQS Pathway cluster_synthesis HHQ Biosynthesis cluster_conversion Conversion to PQS cluster_regulation Quorum Sensing Regulation pqsABCD_phnAB pqsABCD and phnAB genes HHQ 2-Heptyl-4-quinolone (HHQ) pqsABCD_phnAB->HHQ synthesis pqsH pqsH gene product (monooxygenase) HHQ->pqsH PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS conversion PqsR PqsR (transcriptional regulator) PQS->PqsR binds and activates Virulence_Genes Virulence Genes (e.g., lasB, phz) PqsR->Virulence_Genes induces expression

Biosynthesis of HHQ and its role in the PQS signaling pathway.

References

Technical Support Center: Optimizing Sample Preparation for HHQ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing sample preparation for the analysis of 4-hydroxy-2-alkylquinolines (HHQs).

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during HHQ sample preparation and analysis.

Frequently Asked Questions (FAQs)

1. What is the most common method for extracting HHQs from bacterial cultures?

The most frequently cited method for extracting HHQs from bacterial culture supernatants is liquid-liquid extraction (LLE) using ethyl acetate (B1210297).[1] This solvent is effective at partitioning the relatively nonpolar HHQ molecules from the aqueous culture medium.

2. I am seeing low recovery of my HHQ internal standard. What are the possible causes?

Low recovery of an internal standard can point to several issues during sample preparation:

  • Incomplete Extraction: The volume of ethyl acetate used may be insufficient to fully extract the HHQs, or the mixing (vortexing) may not be vigorous or long enough. Multiple extractions of the aqueous phase are recommended to improve recovery.

  • Analyte Instability: HHQs may degrade if samples are stored improperly or for extended periods before extraction. It is advisable to process samples as quickly as possible or store them at -80°C.

  • Adsorption to Surfaces: HHQs can be "sticky" and adsorb to plasticware. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this issue.

  • pH of the Sample: The pH of the culture supernatant can influence the extraction efficiency. Acidifying the sample (e.g., with 0.01% acetic acid) can improve the recovery of certain quinolones.[1]

3. My LC-MS chromatogram shows significant ion suppression for my HHQ analytes. How can I address this?

Ion suppression is a common matrix effect in LC-MS analysis and can lead to inaccurate quantification. Here are some strategies to mitigate it:

  • Improve Sample Cleanup: The simple LLE with ethyl acetate may not remove all interfering compounds from the complex culture medium. Incorporating a solid-phase extraction (SPE) step after the initial LLE can provide a more thorough cleanup.

  • Optimize Chromatography: Adjusting the HPLC gradient and extending the run time can help separate the HHQs from co-eluting matrix components that cause ion suppression.

  • Dilution: Diluting the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the analyte signal. However, this may compromise the limit of detection.

  • Use a Stable Isotope-Labeled Internal Standard: A co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected by suppression in the same way as the analyte of interest.

4. Can I use a different solvent for liquid-liquid extraction of HHQs?

While ethyl acetate is the most common, other organic solvents with similar polarities could potentially be used. However, any alternative solvent would require thorough method validation to ensure efficient extraction and compatibility with the downstream LC-MS analysis. Solvents like methyl ethyl ketone or 2-methyltetrahydrofuran (B130290) (a more environmentally friendly alternative) have been explored for extracting similar compounds.

5. How should I store my bacterial culture supernatants before HHQ extraction?

For short-term storage (a few hours), keeping the samples at 4°C is acceptable. For longer-term storage, it is crucial to freeze the supernatants at -80°C to prevent degradation of the HHQs.[2][3][4] Avoid repeated freeze-thaw cycles, as this can also lead to analyte degradation.[2]

Comparison of HHQ Extraction Methods

FeatureLiquid-Liquid Extraction (LLE) with Ethyl AcetateSolid-Phase Extraction (SPE)
Selectivity ModerateHigh
Efficiency Good, but may require multiple extractionsVery high with appropriate sorbent selection
Sample Throughput Can be laborious for many samplesAmenable to automation and high-throughput formats
Solvent Consumption HighLow
Potential for Matrix Effects Higher, as it can co-extract interfering compoundsLower, due to more effective removal of interferences
Cost per Sample Lower (primarily solvent cost)Higher (cost of SPE cartridges)
Ease of Use Simple procedure, but can be prone to emulsion formationRequires more technical expertise for method development

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of HHQs from Pseudomonas aeruginosa Culture Supernatant

This protocol is a standard method for the extraction of HHQs for LC-MS analysis.

  • Culture Preparation: Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) to the desired cell density.

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully transfer the cell-free supernatant to a new tube. The supernatant can be stored at -80°C if not used immediately.

  • Acidification: Acidify the supernatant with 0.01% acetic acid.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated HHQ analogue) to the supernatant to allow for accurate quantification.

  • First Extraction: Add an equal volume of ethyl acetate to the supernatant. Vortex vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Organic Phase Collection: Carefully collect the upper organic phase (ethyl acetate) and transfer it to a clean glass tube.

  • Second Extraction (Optional but Recommended): Repeat steps 6-8 on the remaining aqueous phase to maximize HHQ recovery. Combine the organic phases.

  • Solvent Evaporation: Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent compatible with your LC-MS mobile phase (e.g., 50:50 acetonitrile:water).

  • Analysis: The sample is now ready for injection into the LC-MS system.

Visualizations

Experimental Workflow for HHQ Sample Preparation

G cluster_0 Sample Collection & Initial Processing cluster_1 Liquid-Liquid Extraction cluster_2 Final Preparation & Analysis Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Cell-free Supernatant Cell-free Supernatant Centrifugation->Cell-free Supernatant Acidification & IS Spiking Acidification & IS Spiking Cell-free Supernatant->Acidification & IS Spiking Ethyl Acetate Addition & Vortex Ethyl Acetate Addition & Vortex Acidification & IS Spiking->Ethyl Acetate Addition & Vortex Phase Separation Phase Separation Ethyl Acetate Addition & Vortex->Phase Separation Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Evaporation Evaporation Collect Organic Phase->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS Analysis LC-MS Analysis Reconstitution->LC-MS Analysis

Caption: Experimental workflow for HHQ extraction and analysis.

HHQ Biosynthesis and Signaling Pathway in P. aeruginosa

G cluster_0 Biosynthesis cluster_1 Regulation & Signaling Chorismate Chorismate phnAB phnAB Chorismate->phnAB Substrate Anthranilic Acid Anthranilic Acid phnAB->Anthranilic Acid Product pqsA-E pqsA-E Anthranilic Acid->pqsA-E Precursor HHQ HHQ pqsA-E->HHQ Synthesis pqsH pqsH HHQ->pqsH Substrate MvfR (PqsR) MvfR (PqsR) HHQ->MvfR (PqsR) Binds & Activates PQS PQS pqsH->PQS Conversion PQS->MvfR (PqsR) Binds & Activates (Higher Affinity) MvfR (PqsR)->pqsA-E Upregulates Transcription Virulence Gene Expression Virulence Gene Expression MvfR (PqsR)->Virulence Gene Expression Induces

Caption: HHQ biosynthesis and its role in PQS signaling.

References

Validation & Comparative

The Gold Standard for Quinolone Quantification: A Comparative Guide to Using 2-Heptyl-4-quinolone-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Pseudomonas aeruginosa quorum sensing, the accurate quantification of signaling molecules like 2-Heptyl-4-quinolone (HHQ) is paramount. This guide provides a detailed comparison of the analytical accuracy achieved using the stable isotope-labeled internal standard 2-Heptyl-4-quinolone-¹³C₆ against alternative quantification methods. The evidence strongly supports the use of isotopically labeled internal standards as the gold standard for achieving the highest levels of accuracy and precision in bioanalytical assays.

The quantification of bacterial signaling molecules is a critical aspect of research into virulence, biofilm formation, and the development of novel anti-infective therapies. In the context of P. aeruginosa, HHQ is a key precursor in the pqs quorum sensing system, making its precise measurement essential for understanding bacterial communication and pathogenesis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose. However, the accuracy of LC-MS/MS quantification is highly dependent on the chosen standardization method.

Comparison of Quantification Methods

The use of an internal standard is crucial in LC-MS/MS to correct for variations that can occur during sample preparation, injection, and ionization. The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects. This is best achieved with a stable isotope-labeled (SIL) internal standard.

MethodInternal StandardPrincipleAdvantagesDisadvantages
Stable Isotope Labeled Internal Standard 2-Heptyl-4-quinolone-¹³C₆ Co-eluting, isotopically distinct analog of the analyte.Highest Accuracy & Precision: Near-identical physicochemical properties to HHQ ensure optimal correction for matrix effects and experimental variability.Higher initial cost of the labeled standard.
Structural Analog Internal Standard Nalidixic AcidA compound with a similar chemical structure to the analyte.More cost-effective than SIL standards. Can provide good precision.Potential for different chromatographic behavior and susceptibility to matrix effects, which can compromise data accuracy.
External Standard NoneQuantification is based on a calibration curve generated from standards prepared separately from the samples.Simple to prepare standards.Highly susceptible to variations in sample matrix, extraction efficiency, and instrument response, leading to lower accuracy and precision.

Quantitative Data Comparison

The following table summarizes the performance metrics for an LC-MS/MS method for HHQ quantification using a structural analog internal standard, as reported by Brewer et al. (2020). While specific data for a method validated with 2-Heptyl-4-quinolone-¹³C₆ is not available in the public domain, the expected performance is based on the well-established superiority of SIL internal standards in bioanalysis.

ParameterMethod with Structural Analog IS (Nalidixic Acid)[1]Expected Performance with HHQ-¹³C₆ ISFDA Bioanalytical Method Validation Guidance Acceptance Criteria[2]
Linear Range 25 - 1000 nmol/LSimilar or widerDependent on analyte concentrations in vivo/in vitro
Intra-day Precision (%CV) 2.7% - 14.6%< 5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 5.3% - 13.6%< 5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -5.4% to +7.3% (Intra-day) -5.1% to +10.8% (Inter-day)< 5%Within ±15% (±20% at LLOQ)

As the data suggests, while a method using a structural analog can meet the required validation criteria, the use of a stable isotope-labeled internal standard like 2-Heptyl-4-quinolone-¹³C₆ is anticipated to provide superior precision and accuracy, with %CV and % bias values consistently in the low single digits.

Experimental Protocols

Sample Preparation and Extraction (General Protocol)

A robust sample preparation and extraction protocol is critical for accurate quantification. The following is a generalized workflow adaptable for various biological matrices.

cluster_0 Sample Preparation sample Biological Sample (e.g., bacterial culture, lung tissue) add_is Add Internal Standard (HHQ-¹³C₆ or alternative) sample->add_is homogenize Homogenize/Lyse Sample add_is->homogenize extract Liquid-Liquid or Solid-Phase Extraction homogenize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Experimental workflow for HHQ quantification.

  • Internal Standard Spiking: To each sample, a known concentration of the internal standard (e.g., 2-Heptyl-4-quinolone-¹³C₆ or nalidixic acid) is added at the beginning of the sample preparation process.

  • Extraction: Analytes are extracted from the biological matrix using an appropriate method, such as liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction.

  • Solvent Evaporation and Reconstitution: The organic solvent containing the extracted analytes is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted samples are injected into an LC-MS/MS system for separation and detection.

  • Chromatographic Separation: A C18 or similar reversed-phase column is typically used to separate HHQ and the internal standard from other matrix components. A gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is commonly employed.

  • Mass Spectrometric Detection: A tandem quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is used for detection. Specific precursor-to-product ion transitions for both HHQ and the internal standard are monitored to ensure selectivity and sensitivity.

HHQ in the Pseudomonas aeruginosa Quorum Sensing Pathway

HHQ is a central molecule in the intricate quorum sensing network of P. aeruginosa. Understanding its position in this pathway highlights the importance of its accurate measurement.

cluster_pqs PQS Quorum Sensing System pqsABCD pqsABCD operon HHQ HHQ (2-Heptyl-4-quinolone) pqsABCD->HHQ anthranilate Anthranilate anthranilate->pqsABCD pqsH PqsH HHQ->pqsH pqsR PqsR (MvfR) HHQ->pqsR binds PQS PQS (Pseudomonas Quinolone Signal) pqsH->PQS PQS->pqsR binds pqsR->pqsABCD activates pqsE pqsE operon pqsR->pqsE activates virulence Virulence Factor Expression pqsE->virulence

HHQ's role in the P. aeruginosa QS pathway.

References

A Proposed Framework for Inter-Laboratory Comparison of 4-Hydroxy-2-Heptylquinoline (HHQ) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for an inter-laboratory comparison (round-robin study) to standardize the measurement of 4-hydroxy-2-heptylquinoline (HHQ), a key quorum sensing signal molecule in Pseudomonas aeruginosa. Currently, no formal inter-laboratory study for HHQ quantification has been published. This document provides a standardized protocol based on established analytical methods to facilitate such a comparison, ensuring data reliability and comparability across different research facilities.

Introduction to HHQ and its Measurement

4-hydroxy-2-heptylquinoline (HHQ) is a precursor to the Pseudomonas quinolone signal (PQS) and plays a crucial role in regulating virulence gene expression in P. aeruginosa.[1][2][3] Accurate quantification of HHQ is vital for studying bacterial communication, developing anti-virulence strategies, and understanding its role in infections. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the sensitive and selective determination of HHQ.[4][5]

HHQ Biosynthesis and Signaling Pathway

The production of HHQ is central to the PQS quorum-sensing system. It begins with the precursor anthranilic acid and involves several enzymes encoded by the pqsA-E operon.[1][6] HHQ is then converted to PQS by the PqsH enzyme. Both HHQ and PQS are involved in a complex regulatory network controlling virulence factor production.

HHQ_Signaling_Pathway cluster_biosynthesis HHQ Biosynthesis cluster_signaling Signaling Cascade Anthranilic Acid Anthranilic Acid pqsA_E pqsA-E enzymes Anthranilic Acid->pqsA_E HHQ HHQ (4-hydroxy-2-heptylquinoline) pqsA_E->HHQ PqsH PqsH (Monooxygenase) HHQ->PqsH PqsR PqsR (Transcriptional Regulator) HHQ->PqsR binds & activates PQS PQS (Pseudomonas Quinolone Signal) PqsH->PQS PQS->PqsR Virulence Virulence Gene Expression PqsR->Virulence

Caption: Simplified HHQ biosynthesis and signaling pathway in P. aeruginosa.

Proposed Inter-Laboratory Study Design

This section details a proposed workflow for a round-robin test to assess the proficiency of different laboratories in quantifying HHQ.

Experimental Workflow

The study would involve a coordinating laboratory preparing and distributing standardized samples to all participating laboratories for analysis.

Interlab_Comparison_Workflow cluster_coord Coordinating Laboratory cluster_part Participating Laboratories cluster_analysis Data Analysis & Reporting prep 1. Preparation of Standard Samples (Bacterial culture supernatant with known HHQ conc.) dist 2. Distribution to Participants prep->dist receive 3. Receive Samples dist->receive analyze 4. Perform HHQ Quantification (Using standardized protocol) receive->analyze report 5. Report Results (Mean concentration, SD, LOD, LOQ) analyze->report collect 6. Collect Data from All Labs report->collect stats 7. Statistical Analysis (Accuracy, Precision, Z-Scores) collect->stats final_report 8. Generate Comparison Report stats->final_report

Caption: Proposed workflow for an inter-laboratory comparison of HHQ measurement.

Standardized Experimental Protocol

To ensure comparability, all participating laboratories should adhere to the following protocol for sample preparation, extraction, and LC-MS/MS analysis.

Sample Preparation
  • Source: Standardized samples will consist of sterile-filtered supernatant from a P. aeruginosa PA14 culture grown in Luria-Bertani (LB) broth, spiked with a known concentration of synthetic HHQ. Unspiked supernatant will also be provided as a blank matrix.

  • Internal Standard: A deuterated HHQ analog (e.g., HHQ-d4) should be used as an internal standard (IS) to correct for matrix effects and variations in extraction efficiency and instrument response. The IS should be added to all samples, calibrators, and quality controls at a fixed concentration before extraction.

HHQ Extraction
  • To 1 mL of the provided supernatant sample, add the internal standard (HHQ-d4).

  • Perform a liquid-liquid extraction by adding 1 mL of acidified ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[4]

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from ~30% B to 95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • HHQ: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

      • HHQ-d4 (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z. (Note: Specific m/z values must be optimized on the instrument used).

Data Analysis and Performance Evaluation

Each laboratory will be required to generate a calibration curve and determine the concentration of HHQ in the provided samples. The performance of each laboratory will be evaluated based on standard metrics for analytical method validation.

Comparison of Performance Metrics

The following table outlines the key performance characteristics to be assessed, with hypothetical yet typical acceptance criteria for bioanalytical methods.

Performance MetricDescriptionAcceptance Criteria
Accuracy Closeness of the mean measured concentration to the true (spiked) concentration.Within ±15% of the nominal value (±20% at the LLOQ).
Precision (Repeatability) The variability of measurements within the same laboratory on the same day.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ).
Reproducibility The variability of measurements between different laboratories.To be determined from the study data (e.g., by calculating inter-laboratory RSD).
Linearity (r²) The correlation coefficient of the calibration curve.r² ≥ 0.99
Limit of Detection (LOD) The lowest concentration of HHQ that can be reliably detected.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest concentration of HHQ that can be accurately and precisely quantified.Signal-to-noise ratio ≥ 10, with accuracy and precision within 20%.
Z-Score A statistical measure comparing a laboratory's result to the consensus mean of all labs.A score between -2 and +2 is generally considered satisfactory.

This proposed guide provides a robust framework for conducting a much-needed inter-laboratory comparison of HHQ measurement. Adherence to these standardized protocols will help establish a benchmark for HHQ quantification, leading to more reliable and comparable data in the field of P. aeruginosa research.

References

A Comparative Guide to the Analytical Validation of 2-Heptyl-4-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Heptyl-4-quinolone (HHQ), a key quorum sensing molecule in Pseudomonas aeruginosa, is critical for understanding bacterial communication and developing novel therapeutics. This guide provides a comparative overview of three prominent analytical methods for HHQ validation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and a Biosensor-based Assay.

Performance Comparison

The selection of an analytical method for HHQ quantification depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three methods based on available experimental data.

ParameterLC-MS/MSELISABiosensor-based Assay
Principle Chromatographic separation followed by mass-based detection and quantification.Competitive immunoassay based on antigen-antibody recognition.Genetically engineered bacteria that produce a measurable signal (e.g., light) in the presence of HHQ.
Limit of Detection (LOD) 0.12–1.31 µg/kg (approximately 0.5 - 5.4 nM)[1]0.34 ± 0.13 nM[2]Not explicitly defined as LOD, but responds to concentrations in the low µM to nM range.
Limit of Quantification (LOQ) 0.96–2.60 µg/kg (approximately 4 - 10.8 nM)[1]Not explicitly stated.Not explicitly stated.
Dynamic Range Typically wide, often spanning several orders of magnitude. A validated method for related quinolones showed linearity from 0.5–200 ng/mL.[1]0.89 ± 0.21 to 22.80 ± 3.69 nM[3]Responds to HHQ concentrations in the range of 0.1-10 µM.[3]
Specificity High, based on molecular mass and fragmentation patterns.High for the target analyte, but potential for cross-reactivity with structurally similar molecules. Cross-reactivity of 7% for PQS and 3% for HQNO has been reported for an HHQ ELISA.[2]Can be activated by other 2-alkyl-4-quinolones.[4]
Throughput Moderate, dependent on chromatographic run time.High, suitable for screening large numbers of samples in microplate format.High, particularly with the microtiter plate format.[5][6]
Sample Preparation Often requires extraction and cleanup steps to remove matrix interference.[7][8]Minimal sample dilution may be required.[3]Can be used with crude extracts or culture supernatants.[5][6]
Instrumentation Requires sophisticated and expensive LC-MS/MS system.Requires a standard microplate reader.Requires a luminometer or a suitable plate reader for the microtiter plate assay.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the summarized experimental protocols for the quantification of HHQ using LC-MS/MS, ELISA, and a biosensor-based assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it a gold standard for the quantification of small molecules in complex matrices.

1. Sample Preparation (Extraction)

  • Bacterial culture supernatants are extracted with an organic solvent such as acidified ethyl acetate (B1210297) or acetonitrile.[1]

  • The organic phase is then evaporated to dryness and the residue is reconstituted in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.[1]

2. Chromatographic Separation

  • A C18 reversed-phase column is commonly used for the separation of HHQ from other components in the sample.

  • A gradient elution with a mobile phase consisting of water and acetonitrile, both often containing a small amount of formic acid to improve ionization, is typically employed.

3. Mass Spectrometric Detection

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

  • Quantification is achieved using multiple reaction monitoring (MRM) by selecting a specific precursor ion for HHQ and one or more of its characteristic product ions.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Bacterial Culture Supernatant Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (C18 column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Quantification MS->Data

LC-MS/MS workflow for HHQ quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

This high-throughput method is based on the specific recognition of HHQ by antibodies and is well-suited for screening a large number of samples.

1. Plate Coating

  • Microtiter plates are coated with an HHQ-protein conjugate (e.g., HHQ-BSA).

2. Competitive Binding

  • A mixture of the sample (or HHQ standard) and a specific anti-HHQ antibody is added to the wells.

  • HHQ in the sample competes with the coated HHQ-protein conjugate for binding to the antibody.

3. Detection

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.

  • A substrate for the enzyme is then added, leading to a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of HHQ in the sample.

4. Quantification

  • The absorbance is measured using a microplate reader, and the concentration of HHQ is determined by comparison to a standard curve.

ELISA_Workflow Start Start Plate_Coating Coat plate with HHQ-protein conjugate Start->Plate_Coating Wash1 Wash Plate_Coating->Wash1 Blocking Block non-specific sites Wash1->Blocking Wash2 Wash Blocking->Wash2 Add_Sample_Ab Add sample/standard and anti-HHQ antibody Wash2->Add_Sample_Ab Incubate1 Incubate Add_Sample_Ab->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Secondary_Ab Add enzyme-linked secondary antibody Wash3->Add_Secondary_Ab Incubate2 Incubate Add_Secondary_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add substrate Wash4->Add_Substrate Incubate3 Incubate (color development) Add_Substrate->Incubate3 Stop_Reaction Add stop solution Incubate3->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Competitive ELISA workflow for HHQ detection.

Biosensor-based Assay

This method utilizes a genetically engineered Pseudomonas aeruginosa strain that produces a quantifiable signal, such as bioluminescence, in response to HHQ.[5][6] This approach is simple and does not require sophisticated instrumentation.[5][6]

1. Biosensor Preparation

  • A P. aeruginosa strain containing a reporter gene (e.g., luxCDABE) under the control of an HHQ-inducible promoter is grown overnight.

2. Assay (Microtiter Plate Method)

  • The overnight culture of the biosensor is diluted in fresh growth medium.

  • Aliquots of the diluted biosensor culture are added to the wells of a microtiter plate.

  • Samples or HHQ standards are added to the wells.

  • The plate is incubated to allow for bacterial growth and induction of the reporter gene.

3. Signal Quantification

  • The luminescence (or other reporter signal) is measured using a plate reader.

  • The signal intensity is proportional to the concentration of HHQ in the sample.

Biosensor_Workflow Start Start Prepare_Biosensor Prepare P. aeruginosa biosensor culture Start->Prepare_Biosensor Dilute_Culture Dilute biosensor culture in fresh medium Prepare_Biosensor->Dilute_Culture Add_to_Plate Add diluted culture to microtiter plate Dilute_Culture->Add_to_Plate Add_Sample Add sample or HHQ standard Add_to_Plate->Add_Sample Incubate Incubate plate Add_Sample->Incubate Measure_Signal Measure luminescence Incubate->Measure_Signal Analyze Analyze data Measure_Signal->Analyze End End Analyze->End

Biosensor assay workflow for HHQ detection.

References

A Researcher's Guide to the Simultaneous Quantitative Analysis of HHQ and HQNO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, infectious disease, and drug development, accurately quantifying the bacterial signaling molecules 2-heptyl-4-quinolone (HHQ) and 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) is critical for understanding and targeting the Pseudomonas aeruginosa quorum sensing network. This guide provides a comparative overview of the primary analytical techniques used for their simultaneous detection, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The simultaneous quantification of HHQ and HQNO is predominantly achieved through chromatographic techniques coupled with various detectors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out for its high sensitivity and specificity, making it the gold standard. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a more accessible alternative, though with potentially lower sensitivity. More recently, immunochemical methods like ELISA have been developed for high-throughput screening of HQNO.

Analytical MethodPrincipleAdvantagesDisadvantagesCommon Application
LC-MS/MS Separation by liquid chromatography followed by mass analysis of fragmented molecules.High sensitivity and specificity, allows for simultaneous detection of multiple analytes.[1][2]Requires expensive equipment and specialized expertise.Targeted quantitative analysis in complex biological matrices like bacterial cultures and clinical samples.[1]
HPLC-UV Separation by liquid chromatography followed by detection based on UV absorbance.Widely available, robust, and cost-effective.Lower sensitivity and potential for interference from co-eluting compounds compared to LC-MS/MS.Routine quantification in less complex samples or when high sensitivity is not required.[3]
ELISA Immunoassay utilizing specific antibodies for detection.High-throughput, cost-effective for large sample numbers, and can achieve low limits of detection.[4][5]Typically specific to one analyte (e.g., HQNO) and may have cross-reactivity with structurally similar molecules.[4]Screening and quantification of a single analyte in a large number of samples.

Quantitative Performance Data

The following table summarizes the reported performance characteristics of different analytical methods for the quantification of HHQ and HQNO.

MethodAnalyteLimit of Quantification (LOQ)Linearity RangeRecoveryMatrixReference
LC-MS/MS HHQ0.02 - 0.79 ng/mLNot SpecifiedSatisfactoryPlasma[1]
HQNO0.02 - 0.79 ng/mLNot SpecifiedSatisfactoryPlasma[1]
HPLC-UV HHQNot SpecifiedNot Specified~86%Modified KG Medium[3]
HQNONot SpecifiedNot Specified~65%Modified KG Medium[3]
ELISA HQNO0.60 ± 0.13 nM0.72 - 26.71 nMNot ApplicableMueller-Hinton Broth[4][5]

Experimental Protocols

Sample Preparation: Extraction of HHQ and HQNO from Bacterial Culture

This protocol is adapted from a method used for extracting alkylquinolones (AQs) from bacterial cultures.[3]

Reagents:

  • Acidified Ethyl Acetate (1 ml acetic acid per liter of ethyl acetate)

  • Methanol (B129727)

Procedure:

  • To a 25 ml sample of bacterial culture, add an equal volume of acidified ethyl acetate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 9,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Carefully collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate.

  • Combine all organic phases.

  • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried residue in a known volume of methanol for analysis.

LC-MS/MS Analysis

The following is a representative, though not exhaustive, protocol for LC-MS/MS analysis. Specific parameters should be optimized for the instrument in use.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[6]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Precursor > Product Ion Transitions:

    • HHQ: To be determined based on instrument optimization.

    • HQNO: To be determined based on instrument optimization.

HPLC-UV Analysis

This protocol provides a general framework for HPLC-UV analysis.[3]

Chromatographic Conditions:

  • Column: Eurospher II RP-18 (250 x 4 mm).[3]

  • Mobile Phase: A gradient of methanol in water, with both solvents acidified with 1 g/liter citric acid.[3]

  • Gradient for HHQ: Linear gradient from 15% to 100% methanol over 40 minutes.[3]

  • Gradient for HQNO: Linear gradient from 80% to 100% methanol over 20 minutes.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Detection Wavelength: Diode array detector to monitor multiple wavelengths, with specific wavelengths chosen based on the absorbance maxima of HHQ and HQNO.

Visualizing Key Pathways and Workflows

To aid in the understanding of the biological context and analytical process, the following diagrams illustrate the Pseudomonas aeruginosa quinolone signal (PQS) biosynthesis pathway and a general experimental workflow for HHQ and HQNO analysis.

PQS_Biosynthesis Anthranilic_Acid Anthranilic Acid PqsA PqsA Anthranilic_Acid->PqsA HHQ_precursor 2-Aminobenzoylacetate (2-ABA) PqsA->HHQ_precursor PqsBC PqsBC HHQ_precursor->PqsBC PqsL PqsL (Oxidase) HHQ_precursor->PqsL HHQ HHQ PqsBC->HHQ PqsH PqsH (Monooxygenase) HHQ->PqsH PQS PQS PqsH->PQS HQNO_precursor Hydroxylamine of 2-ABA PqsL->HQNO_precursor PqsBC_HQNO PqsBC HQNO_precursor->PqsBC_HQNO HQNO HQNO PqsBC_HQNO->HQNO

Caption: Biosynthesis pathway of HHQ, PQS, and HQNO in P. aeruginosa.[8]

Experimental_Workflow Sample Bacterial Culture or Biological Sample Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Solvent (e.g., Methanol) Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General workflow for the quantitative analysis of HHQ and HQNO.

References

A Comparative Analysis of 2-Heptyl-4-quinolone (HHQ) Production in Pseudomonas Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to HHQ Level Variations and Quantification Methodologies

The production of the quorum-sensing molecule 2-heptyl-4-quinolone (HHQ) is a key regulatory feature in Pseudomonas aeruginosa, controlling virulence and biofilm formation. Understanding the variations in HHQ levels across different strains is crucial for developing anti-virulence strategies. This guide provides a comparative overview of HHQ concentrations in various P. aeruginosa strains under different growth conditions, supported by experimental data and detailed methodologies.

Quantitative Comparison of HHQ Levels

The following table summarizes HHQ concentrations reported in the scientific literature for different Pseudomonas aeruginosa strains. It is important to note that direct comparisons between studies should be made with caution, as HHQ production is highly dependent on specific experimental conditions such as growth medium, aeration, temperature, and growth phase.

Pseudomonas aeruginosa StrainGrowth ConditionHHQ ConcentrationReference
PA14Planktonic, surface-attached during D. discoideum infection2.4 ± 0.2 µM[1]
PA14Planktonic, without surface attachmentUndetectable[1]
lasR mutantPlanktonic, LB mediumHigh accumulation (specific value not provided)[2]
Wild Type PAO1-NPlanktonic, overnight culture in LBBaseline level (used for fold change comparison)[3]
ΔpqsL mutantPlanktonic, overnight culture in LB~2.5-fold higher than wild type[3]
ΔpqsHL mutantPlanktonic, overnight culture in LB~3.6-fold higher than wild type[3]
Clinical Isolates (general)Culture conditions varyCan reach up to 20 µM, often averages ~7.5 µM[1]

PQS Signaling Pathway

The biosynthesis of HHQ is an integral part of the Pseudomonas Quinolone Signal (PQS) quorum-sensing system. The pathway begins with the synthesis of HHQ from anthranilate, which is then converted to PQS. Both HHQ and PQS can activate the transcriptional regulator PqsR, leading to the autoinduction of their own synthesis and the expression of numerous virulence factors.

PQS_Signaling_Pathway PQS Signaling Pathway in Pseudomonas aeruginosa cluster_biosynthesis Biosynthesis cluster_regulation Regulation Anthranilate Anthranilate pqsA-D pqsA-D Anthranilate->pqsA-D HHQ HHQ pqsA-D->HHQ pqsH pqsH HHQ->pqsH PqsR PqsR HHQ->PqsR binds Extracellular Space Extracellular Space HHQ->Extracellular Space PQS PQS pqsH->PQS PQS->PqsR binds PQS->Extracellular Space pqsA-E operon pqsA-E operon PqsR->pqsA-E operon activates transcription Virulence_Factors Virulence Factors (e.g., pyocyanin, elastase) PqsR->Virulence_Factors regulates pqsA-E operon->pqsA-D HHQ_Quantification_Workflow Generalized Workflow for HHQ Quantification Bacterial_Culture 1. Bacterial Culture (e.g., P. aeruginosa strains) Centrifugation 2. Centrifugation (separate cells and supernatant) Bacterial_Culture->Centrifugation Supernatant_Collection 3. Supernatant Collection & Filtration (0.22 µm) Centrifugation->Supernatant_Collection Extraction 4. Liquid-Liquid Extraction (e.g., with ethyl acetate) Supernatant_Collection->Extraction Evaporation 5. Solvent Evaporation Extraction->Evaporation Reconstitution 6. Reconstitution (in mobile phase) Evaporation->Reconstitution LC_MS_MS 7. LC-MS/MS Analysis (Quantification) Reconstitution->LC_MS_MS Data_Analysis 8. Data Analysis (vs. Standard Curve) LC_MS_MS->Data_Analysis

References

Detecting 2-Heptyl-4-quinolone (HHQ): A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of bacterial quorum sensing, particularly in Pseudomonas aeruginosa, the accurate detection and quantification of the signaling molecule 2-Heptyl-4-quinolone (HHQ) is paramount. This guide provides a comparative overview of the leading analytical methods for HHQ detection, focusing on their linearity and dynamic range. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison of HHQ Detection Methods

The selection of an analytical method for HHQ quantification is often a trade-off between sensitivity, throughput, cost, and the required level of expertise. The following table summarizes the quantitative performance of three common methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Whole-Cell Biosensors.

FeatureLC-MS/MSELISAWhole-Cell Biosensor
Linearity (R²) ≥ 0.995[1]Not explicitly stated, but high correlation (R² = 0.999) in accuracy studies[2]Not typically defined by R²; response is often sigmoidal
Linear Range 25 - 1000 nmol/L[1][3]0.89 - 22.80 nmol/L[2]EC₅₀ of 0.44 ± 0.1 µM reported for a lux-based biosensor[2]
Lower Limit of Quantification (LLOQ) 25 nmol/L[1]0.89 ± 0.21 nmol/L[2]Not explicitly defined; dependent on promoter strength and reporter sensitivity
Upper Limit of Quantification (ULOQ) 1000 nmol/L[1]22.80 ± 3.69 nmol/L[2]Limited by reporter saturation
Limit of Detection (LOD) 5 nmol/L[1]0.34 ± 0.13 nmol/L[2]Dependent on biosensor design
Throughput ModerateHighHigh
Cost per Sample HighLow to ModerateLow
Expertise Required HighModerateModerate

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of HHQ.

Sample Preparation:

  • Bacterial culture supernatants or other biological matrices are extracted with an organic solvent, such as ethyl acetate.

  • The organic phase is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile).

Chromatographic Separation:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is commonly employed.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for HHQ and an internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput and cost-effective method for HHQ detection, relying on the specific binding of an antibody to the target molecule.

Protocol for a Competitive ELISA:

  • Microtiter plates are coated with a conjugate of an HHQ analog (e.g., PQS-BSA) and incubated overnight.[2]

  • Plates are washed, and then samples or HHQ standards are added, followed by the addition of a primary antibody specific to HHQ.[2]

  • The plate is incubated to allow competition between the free HHQ in the sample and the coated HHQ analog for binding to the primary antibody.

  • After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

  • Following another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a measurable colorimetric signal.

  • The reaction is stopped, and the absorbance is read on a plate reader. The concentration of HHQ in the sample is inversely proportional to the signal intensity.

Whole-Cell Biosensors

Whole-cell biosensors utilize genetically engineered bacteria that produce a quantifiable signal, such as light or fluorescence, in the presence of HHQ.

General Protocol:

  • A bacterial reporter strain, typically a Pseudomonas aeruginosa mutant unable to produce its own HHQ and containing a reporter gene (e.g., luxCDABE) under the control of an HHQ-responsive promoter (e.g., the pqsA promoter), is grown to a specific optical density.[4]

  • The biosensor cells are then exposed to the samples or HHQ standards in a microplate format.

  • After an incubation period to allow for gene expression, the reporter signal (e.g., luminescence) is measured.

  • The intensity of the signal is proportional to the concentration of HHQ in the sample.

Visualizing the Molecular and Experimental Context

To better understand the biological role of HHQ and the workflow of its detection, the following diagrams are provided.

HHQ_Signaling_Pathway cluster_synthesis HHQ Biosynthesis cluster_regulation Gene Regulation pqsA PqsA pqsB PqsB pqsA->pqsB pqsC PqsC pqsB->pqsC pqsD PqsD pqsC->pqsD HHQ 2-Heptyl-4-quinolone (HHQ) pqsD->HHQ pqsE PqsE pqsE->pqsA Positive Feedback anthranilate Anthranilate anthranilate->pqsA pqsH PqsH HHQ->pqsH PqsR PqsR (MvfR) HHQ->PqsR PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS PQS->PqsR Virulence_Genes Virulence Genes (e.g., lecA, phnAB) PqsR->Virulence_Genes Activation

Caption: The Pqs quorum sensing pathway in P. aeruginosa.

HHQ_Detection_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Analysis Sample Bacterial Culture or Biological Matrix Extraction Solvent Extraction (for LC-MS/MS & ELISA) Sample->Extraction Dilution Dilution (for Biosensor & ELISA) Sample->Dilution LCMS LC-MS/MS Extraction->LCMS ELISA ELISA Extraction->ELISA Dilution->ELISA Biosensor Whole-Cell Biosensor Dilution->Biosensor Data Signal Detection (Mass Spectrum, Absorbance, Luminescence) LCMS->Data ELISA->Data Biosensor->Data Quantification Quantification (Standard Curve) Data->Quantification

Caption: A generalized workflow for HHQ detection.

References

A Researcher's Guide to Specificity: 2-Heptyl-4-quinolone-¹³C₆ in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of bacterial communication, particularly concerning the opportunistic pathogen Pseudomonas aeruginosa, the accurate quantification of signaling molecules is paramount. This guide provides a comparative analysis of 2-Heptyl-4-quinolone-¹³C₆ (HHQ-¹³C₆) as a stable isotope-labeled internal standard for mass spectrometry. We will explore its specificity and performance against common alternatives in complex biological matrices, supported by experimental data and detailed protocols.

2-Heptyl-4-quinolone (HHQ) is a crucial precursor in the P. aeruginosa quorum-sensing (QS) cascade.[1] It is synthesized by the products of the pqsABCDE operon and subsequently converted by the PqsH mono-oxygenase into 2-heptyl-3-hydroxy-4-quinolone, the Pseudomonas Quinolone Signal (PQS).[2][3] PQS is a key signaling molecule that regulates the expression of numerous virulence factors and is integral to biofilm formation.[4][5] Given its central role in pathogenicity, quantifying HHQ and PQS levels in samples such as bacterial cultures or infected tissues is vital for research into anti-virulence therapies.

For accurate quantification in complex samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the stable isotope dilution method is the gold standard.[6] This technique involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to the sample at the beginning of the workflow.[7] The IS behaves nearly identically to the native analyte during sample preparation and analysis, allowing it to compensate for variations in extraction efficiency, chromatographic retention, and matrix-induced ion suppression or enhancement, thereby ensuring high precision and accuracy.[8]

Performance Comparison: ¹³C-Labeled vs. Deuterated Internal Standards

The choice of isotopic label is critical to the performance of an internal standard. The most common alternatives are carbon-13 (¹³C) and deuterium (B1214612) (²H, D). While often more cost-effective, deuterated standards can present analytical challenges that are overcome by their ¹³C-labeled counterparts.[9][10]

The table below compares the key performance characteristics of HHQ-¹³C₆ against a deuterated alternative (e.g., HHQ-d₄).

Feature2-Heptyl-4-quinolone-¹³C₆Deuterated 2-Heptyl-4-quinolone (e.g., HHQ-d₄)Rationale & Impact on Specificity
Isotopic Stability Exceptionally stable; no risk of isotope exchange.[9][10]Prone to H/D back-exchange, especially if the label is on an exchangeable site, which can compromise quantification.[9][10]High stability ensures the IS concentration remains constant throughout the procedure, leading to more accurate and reproducible results.
Chromatographic Co-elution Virtually identical physicochemical properties to the native analyte, ensuring perfect co-elution.[6][10]Can exhibit a slight chromatographic shift, often eluting earlier than the native analyte due to the kinetic isotope effect.[6]Co-elution is critical. If the IS and analyte elute at different times, they experience different degrees of matrix effects, leading to inaccurate correction and quantification.[9]
Matrix Effect Compensation Superior compensation as it experiences the exact same ion suppression/enhancement as the native analyte due to co-elution.[9]Ineffective compensation if chromatographic separation occurs, as the IS and analyte are not in the ion source at the same time under the same matrix conditions.For complex samples (e.g., tissue homogenates, sputum), where matrix effects are significant, ¹³C-labeled standards provide far more reliable data.
Data Accuracy & Reliability Higher accuracy and reliability due to superior stability and ideal chromatographic behavior.[9]Potential for compromised accuracy due to isotopic instability and poor matrix effect correction.[6]For drug development and clinical studies where data integrity is non-negotiable, ¹³C-labeled standards are the preferred choice.
Cost Typically more expensive due to a more complex synthesis process.[10][11]Generally less expensive and more readily available.[9][11]The higher initial cost of a ¹³C IS is often justified by reduced method development time, less troubleshooting, and higher confidence in the final data.[10]

Experimental Protocols

Here we provide a generalized protocol for the quantification of HHQ in complex samples using HHQ-¹³C₆ as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for bacterial culture supernatants or tissue homogenates.

  • Spiking: To a 500 µL aliquot of the sample (e.g., bacterial supernatant, tissue homogenate), add 10 µL of a known concentration of 2-Heptyl-4-quinolone-¹³C₆ in methanol (B129727) (e.g., 1 µg/mL). Vortex briefly.

  • Extraction: Add 1 mL of acidified ethyl acetate (B1210297) (0.1% formic acid). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 14,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Collection: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis
  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1.0 min: 40% B

    • 1.0-5.0 min: Ramp to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.1-8.0 min: Return to 40% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • HHQ (Analyte): Q1: 244.2 m/z → Q3: 159.1 m/z

    • HHQ-¹³C₆ (Internal Standard): Q1: 250.2 m/z → Q3: 165.1 m/z (Note: MRM transitions should be optimized for the specific instrument used).

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of HHQ.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Tissue Homogenate) Spike Spike with HHQ-¹³C₆ Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LC UHPLC Separation (C18 Column) Dry->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio of Analyte/IS) MS->Data Result Accurate Quantification Data->Result

Caption: Experimental workflow for HHQ quantification using a ¹³C-labeled internal standard.

PQS_Pathway Anthraniloyl_CoA Anthraniloyl-CoA PqsABCD PqsA, B, C, D Anthraniloyl_CoA->PqsABCD Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsABCD HHQ 2-Heptyl-4-quinolone (HHQ) (Analyte) PqsH PqsH HHQ->PqsH Conversion PQS PQS (2-Heptyl-3-hydroxy-4-quinolone) Virulence Virulence Gene Expression PQS->Virulence PqsABCD->HHQ Biosynthesis PqsH->PQS

Caption: Simplified biosynthetic pathway of the Pseudomonas Quinolone Signal (PQS).

Specificity cluster_source Ion Source cluster_ms Mass Spectrometer cluster_paths Ion Paths Mixture Co-eluting Mixture: - HHQ (Analyte) - HHQ-¹³C₆ (IS) - Matrix Interference Q1 Quadrupole 1 (Q1) Mass Filter Mixture->Q1 Q3 Quadrupole 3 (Q3) Mass Filter Q1->Q3 Fragmentation in Q2 Analyte HHQ (244.2 m/z) → 159.1 m/z Q1->Analyte IS HHQ-¹³C₆ (250.2 m/z) → 165.1 m/z Q1->IS Interference Interference (e.g., 244.2 m/z) → Other Fragment Q1->Interference Detector Detector Q3->Detector Analyte->Q3 IS->Q3 Interference->Q3   Blocked

Caption: Specificity of MRM detection distinguishing analyte, IS, and interference.

Conclusion

For researchers requiring the highest level of confidence in their quantitative data, 2-Heptyl-4-quinolone-¹³C₆ is the superior choice of internal standard. Its inherent chemical stability and identical chromatographic behavior to the native HHQ provide unparalleled specificity and accuracy, particularly in challenging biological matrices.[6][9] While deuterated standards may offer a lower initial cost, the benefits of ¹³C-labeling—including robust matrix effect compensation and overall data reliability—justify the investment for critical applications in drug discovery, clinical diagnostics, and fundamental research into bacterial pathogenesis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Heptyl-4-quinolone-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Heptyl-4-quinolone-13C6, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. This guide is intended for researchers, scientists, and professionals in drug development who handle this and similar chemical compounds.

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters derived from general hazardous waste disposal guidelines that are applicable to the disposal of this compound.

ParameterGuidelineCitation
pH Range for Aqueous Waste pH must be between 5.0 and 12.5 for drain disposal of non-hazardous, aqueous solutions. However, for this compound, drain disposal is not recommended.[1]
Satellite Accumulation Area (SAA) Storage Time Partially filled, properly labeled waste containers can remain in an SAA for up to one year.[1]
Full Container Removal Full waste containers must be removed from the SAA within three days.[1]
Maximum Accumulation Volume Up to 55 gallons of a single type of hazardous waste can be accumulated before it must be collected.[2]
Secondary Containment Volume The secondary container must be able to hold 110% of the volume of the primary waste container(s).[2]

Detailed Disposal Protocol

This protocol provides a step-by-step methodology for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Gloves: Always wear chemically resistant gloves. Inspect gloves for any signs of damage before use.

  • Eye Protection: Use safety glasses or goggles to protect from splashes.

  • Lab Coat: A lab coat should be worn to protect from contamination.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

2. Waste Characterization and Segregation:

  • Hazardous Waste Determination: Treat this compound as a hazardous chemical waste.

  • Segregation: Do not mix this compound with other waste streams unless compatibility is confirmed. Incompatible wastes, such as acids and bases, must be stored separately.[1]

3. Container Selection and Labeling:

  • Container Type: Use a container that is compatible with the chemical. For solid waste, the original manufacturer's container is often suitable.[2] For solutions, use a clearly labeled, leak-proof container with a screw-on cap.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the accumulation start date.[3]

4. Disposal of Solid this compound:

  • Original Container: If possible, dispose of the solid chemical in its original container.[3]

  • Labeling: Ensure the container is properly labeled as hazardous waste.[2]

  • Collection: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department.[2]

5. Disposal of Contaminated Materials:

  • Dry, Solid Waste: Items such as gloves, absorbent paper, and Kim Wipes that are contaminated with this compound should be double-bagged in clear plastic bags for visual inspection by EH&S.[2]

  • Sharps: Contaminated sharps like pipette tips or broken glass must be placed in a designated sharps container.[2]

6. Disposal of Solutions Containing this compound:

  • Aqueous Solutions: Do not dispose of solutions containing this compound down the drain.[4]

  • Waste Container: Collect the solution in a compatible, leak-proof container with a secure screw-on cap.[2]

  • Labeling: Label the container as "Hazardous Waste" with the chemical name and approximate concentration.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment.[1][2]

7. Empty Container Disposal:

  • Triple Rinsing: To dispose of an empty container that held this compound, it must be triple-rinsed with a suitable solvent capable of removing the chemical.[5]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[5]

  • Final Disposal: After triple-rinsing and allowing it to air dry, the container may be disposed of in the regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal_path Disposal Path cluster_final Final Steps A Assess Hazards & Don PPE B Characterize Waste (Solid, Liquid, Contaminated) A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' & Contents C->D E Solid Waste D->E F Liquid Waste D->F G Contaminated Labware D->G H Store in Designated Satellite Accumulation Area E->H F->H G->H I Arrange for EH&S Waste Pickup H->I

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-Heptyl-4-quinolone-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-Heptyl-4-quinolone-13C6, a ¹³C-labeled intermediate used in the synthesis of the Pseudomonas quinolone signal (PQS)[1]. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Compound Overview: 2-Heptyl-4-quinolone is a precursor to the Pseudomonas aeruginosa quorum-sensing signal molecule 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS)[2][3]. These molecules are involved in regulating virulence gene expression and bacterial communication[2][3]. While the toxicological properties of this compound have not been fully investigated, it should be handled with the same precautions as the unlabeled compound and other potentially hazardous chemicals.

Personal Protective Equipment (PPE)

A thorough risk assessment should be completed before handling this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Best Practices
Hands Double Gloving (Chemotherapy-grade)Wear two pairs of powder-free nitrile gloves. Thicker gloves generally offer better protection. Change gloves every 30-60 minutes or immediately if contamination is suspected[4]. Avoid PVC gloves due to poor chemical resistance[4].
Eyes/Face Safety Goggles & Face ShieldUse safety goggles with side shields to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing[5][6].
Body Chemical-Resistant Gown/CoverallWear a disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked into the inner glove[5]. For larger quantities or high-risk procedures, impervious chemical-resistant coveralls are recommended[5].
Respiratory NIOSH-approved RespiratorA respirator (e.g., N95 or higher) is required when handling the powder form outside of a containment device like a chemical fume hood to prevent inhalation of dust or aerosols[4][7]. Ensure proper fit testing and training in accordance with OSHA standards[8].
Feet Closed-toe Shoes & Shoe CoversWear closed-toe, chemical-resistant shoes. Use disposable shoe covers in designated handling areas and remove them upon exiting[5].

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

Handling Protocol:

  • Designated Area: All handling of this compound, especially as a powder, should occur in a designated area such as a chemical fume hood or a Class II Biosafety Cabinet to control airborne particles[5].

  • Preparation: Before starting, assemble all necessary materials, including PPE, a pre-calibrated scale, weighing papers, spatulas, solvent, and waste containers.

  • Weighing: Carefully weigh the required amount of the compound. Use gentle movements to avoid creating airborne dust.

  • Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, date, and your initials.

  • Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent. Remove and dispose of PPE as outlined below.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves[8][9].

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place[9]. Keep it away from strong oxidizing agents[9].

Disposal Plan:

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing papers, should be considered hazardous waste.

  • Waste Containers: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container for liquids. Do not pour down the drain[9].

  • Final Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

A Receive Compound & Review SDS B Conduct Risk Assessment A->B C Assemble PPE & Materials B->C D Prepare Designated Handling Area (e.g., Fume Hood) C->D E Don Appropriate PPE F Weigh Compound E->F G Prepare Solution (if applicable) F->G H Perform Experiment G->H I Decontaminate Work Area J Segregate & Contain Waste I->J K Doff PPE Correctly J->K L Dispose of PPE as Hazardous Waste K->L M Wash Hands Thoroughly L->M

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.